Ciprofibrate D6
Description
Properties
IUPAC Name |
3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/i1D3,2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRODZRAIWAKH-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070015-05-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Isotopic Labeling of Ciprofibrate D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for Ciprofibrate D6, a deuterated internal standard essential for the accurate quantification of the lipid-lowering agent ciprofibrate in biological matrices. The synthesis involves the strategic incorporation of six deuterium atoms into the ciprofibrate molecule, which is critical for its use in mass spectrometry-based bioanalytical assays. This document outlines the synthetic strategy, detailed experimental protocols, and relevant data, and includes a visual representation of the synthetic workflow.
Introduction
Ciprofibrate is a fibric acid derivative used in the treatment of hypertriglyceridemia. To support pharmacokinetic and bioavailability studies, a stable isotope-labeled internal standard is required for precise quantification of the drug in complex biological samples by liquid chromatography-mass spectrometry (LC-MS). This compound, in which six hydrogen atoms on the two methyl groups of the isobutyric acid moiety are replaced with deuterium, is an ideal internal standard due to its chemical similarity to the unlabeled drug and its distinct mass difference. This guide details a plausible and chemically sound synthetic route to obtain this compound.
Synthetic Strategy
The synthesis of this compound can be logically approached through a convergent synthesis strategy. The key steps involve the synthesis of two main precursors: 4-(2,2-dichlorocyclopropyl)phenol and deuterated 2-bromo-2-methylpropanoic acid (2-bromo-2-methylpropanoic acid-d6). These intermediates are then coupled via a Williamson ether synthesis, followed by hydrolysis of the resulting ester to yield the final product, this compound.
The overall synthetic transformation is as follows:
Scheme 1: Overall Synthesis of this compound
Data Presentation
Table 1: Key Intermediates and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 4-(2,2-dichlorocyclopropyl)phenol | C₉H₈Cl₂O | 203.07 | Phenolic precursor |
| 2-bromo-2-methylpropanoic acid-d6 | C₄HD₆BrO₂ | 173.04 | Deuterated alkylating agent |
| Ethyl 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoate-d6 | C₁₅H₁₂D₆Cl₂O₃ | 351.27 | Ester intermediate |
| This compound | C₁₃H₈D₆Cl₂O₃ | 295.19 | Final product |
Experimental Protocols
Part 1: Synthesis of 4-(2,2-dichlorocyclopropyl)phenol
This procedure is adapted from known methods for the synthesis of the unlabeled compound.
Step 1a: Synthesis of (2,2-dichlorocyclopropyl)benzene from Styrene
-
To a stirred solution of styrene (1.0 eq) and benzyltriethylammonium chloride (TEBA) (0.05 eq) in chloroform (CHCl₃) (3.0 eq), a 50% aqueous solution of sodium hydroxide (NaOH) is added dropwise at a temperature maintained below 30 °C.
-
The reaction mixture is stirred vigorously at 50-60 °C for 8-12 hours.
-
After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude (2,2-dichlorocyclopropyl)benzene.
Step 1b: Synthesis of 4-(2,2-dichlorocyclopropyl)phenol
-
A mixture of (2,2-dichlorocyclopropyl)benzene (1.0 eq) and acetic anhydride (2.0 eq) is cooled to 0-5 °C.
-
Anhydrous aluminum chloride (AlCl₃) (1.5 eq) is added portion-wise while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.
-
The resulting crude acetate-protected phenol is then hydrolyzed using a base such as sodium hydroxide in methanol.
-
After acidification, the product, 4-(2,2-dichlorocyclopropyl)phenol, is isolated by extraction and purified by column chromatography or recrystallization.
Part 2: Synthesis of 2-bromo-2-methylpropanoic acid-d6
This deuterated intermediate is commercially available but can be synthesized from isobutyric acid-d6.
-
Isobutyric acid-d6 (1.0 eq) is treated with bromine (1.1 eq) in the presence of a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
The reaction mixture is heated to 80-90 °C for several hours until the reaction is complete (monitored by the disappearance of the starting material).
-
The crude product is purified by distillation or crystallization to yield 2-bromo-2-methylpropanoic acid-d6.
Part 3: Synthesis of this compound
Step 3a: Williamson Ether Synthesis
-
To a solution of 4-(2,2-dichlorocyclopropyl)phenol (1.0 eq) in a suitable solvent such as acetone or DMF, a base such as potassium carbonate (K₂CO₃) (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
A solution of ethyl 2-bromo-2-methylpropanoate-d6 (1.1 eq) in the same solvent is added dropwise.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours until the starting phenol is consumed (monitored by TLC).
-
The inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester intermediate.
Step 3b: Hydrolysis to this compound
-
The crude ethyl 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoate-d6 is dissolved in a mixture of ethanol and water.
-
An excess of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux for 2-4 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Ciprofibrate D6
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the lipid-lowering agent Ciprofibrate. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for analytical method development, pharmacokinetic studies, and metabolic research. This compound is primarily utilized as an internal standard for the quantification of Ciprofibrate in biological samples.[1][2][3]
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for the preparation of standards, solvents selection, and understanding its behavior in various analytical systems.
Table 1: General and Physical Properties
| Property | Value | References |
| Appearance | White to off-white solid/powder. | [2] |
| Purity | ≥98% | [4] |
| Deuterated Forms | ≥99% (d1-d6) | |
| Storage Conditions | Store at -20°C. For long-term storage (-80°C), use within 6 months. For short-term storage (-20°C), use within 1 month. | |
| Shipping Conditions | Ambient temperature or with blue ice. |
Table 2: Chemical Identifiers and Molecular Properties
| Property | Value | References |
| Chemical Name | 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-d3-propanoic-3,3,3-d3 acid | |
| Synonyms | (±)-Ciprofibrate-d6, WIN 35,833-d6, Ciprol-d6, Lipanor-d6, Modalim-d6 | |
| CAS Number | 2070015-05-1 | |
| Molecular Formula | C₁₃H₈D₆Cl₂O₃ | |
| Molecular Weight | 295.19 g/mol | |
| Canonical SMILES | ClC1(Cl)CC1C2=CC=C(OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(O)=O)C=C2 |
Table 3: Solubility and Formulation
| Solvent | Solubility | References |
| DMSO | Soluble | |
| Acetonitrile | Soluble | |
| Methanol | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Water | Limited solubility/Practically insoluble (inferred from unlabeled Ciprofibrate). | |
| Formulation | Typically supplied as a solid. |
Mechanism of Action: PPARα Agonism
Ciprofibrate, the non-deuterated parent compound, exerts its lipid-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of genes involved in lipid and lipoprotein metabolism. The mechanism of this compound is expected to be identical to that of Ciprofibrate.
Upon binding to PPARα, Ciprofibrate initiates a cascade of events leading to:
-
Increased Lipoprotein Lipase (LPL) Expression : This enhances the clearance of triglyceride-rich lipoproteins from the bloodstream.
-
Upregulation of Fatty Acid Oxidation : It promotes the breakdown of fatty acids in the liver.
-
Increased Hepatic LDL Uptake : This is achieved by increasing the expression of LDL receptors.
-
Increased Production of Apolipoproteins A-I and A-II : These are key components of High-Density Lipoprotein (HDL), leading to an increase in HDL cholesterol levels.
-
Decreased Production of Apolipoprotein C-III : This protein inhibits lipoprotein lipase, so its reduction further enhances triglyceride clearance.
The signaling pathway is illustrated in the diagram below.
Caption: PPARα signaling pathway activated by Ciprofibrate.
Experimental Protocols
This compound is an ideal internal standard for the quantification of Ciprofibrate in biological matrices due to its similar chemical behavior and distinct mass. Below are generalized protocols for common analytical techniques where this compound would be employed.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most common application for this compound. The method provides high sensitivity and selectivity for quantifying Ciprofibrate in complex samples like human plasma.
Objective: To determine the concentration of Ciprofibrate in a biological sample.
Methodology:
-
Sample Preparation:
-
Spike a known concentration of this compound (Internal Standard, IS) into the plasma sample.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Alternatively, use liquid-liquid extraction (e.g., with diethyl ether/dichloromethane) or solid-phase extraction (SPE) for sample clean-up.
-
-
Chromatographic Separation (HPLC):
-
Column: A reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A mixture of organic solvents and water, such as acetonitrile and water (e.g., 70:30, v/v) with a modifier like acetic acid or ammonia.
-
Flow Rate: Typically around 1.0 - 1.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ciprofibrate Transition: m/z 287.0 → 85.0.
-
Internal Standard (this compound) Transition: A distinct mass transition would be monitored (e.g., m/z 293.0 → 91.0, though the exact transition should be optimized).
-
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of Ciprofibrate in the unknown sample is determined from this calibration curve.
-
References
In Vitro Mechanism of Action of Ciprofibrate D6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofibrate, a fibric acid derivative, is a well-established hypolipidemic agent. Its deuterated analog, Ciprofibrate D6, serves as an invaluable tool in pharmacokinetic and metabolic studies, acting as an internal standard for mass spectrometry-based quantification of the parent compound. The in vitro mechanism of action of this compound is considered identical to that of ciprofibrate, primarily revolving around the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This technical guide provides an in-depth exploration of the core in vitro mechanism of action of Ciprofibrate, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: PPARα Agonism
Ciprofibrate functions as a potent agonist of PPARα, a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1] Upon binding to PPARα, ciprofibrate induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event initiates a cascade of transcriptional changes that ultimately modulate lipid homeostasis.
The activation of PPARα by ciprofibrate leads to the increased expression of genes involved in fatty acid uptake, transport, and catabolism.[1] A key effect is the enhanced expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating lipoproteins, facilitating the clearance of triglyceride-rich particles from the plasma.[1] Furthermore, ciprofibrate stimulates the expression of enzymes involved in mitochondrial fatty acid β-oxidation, such as carnitine palmitoyltransferase I (CPT1A) and acyl-CoA oxidase (ACOX1), leading to increased breakdown of fatty acids in the liver.
Ciprofibrate also influences the metabolism of lipoproteins. It has been shown to increase the expression of apolipoprotein A-I (apoA-I) and apolipoprotein A-II (apoA-II), which are the major protein components of high-density lipoprotein (HDL), often referred to as "good cholesterol".[2] Conversely, it can decrease the expression of apolipoprotein C-III (apoC-III), an inhibitor of lipoprotein lipase, further contributing to the reduction of plasma triglycerides.[1]
Quantitative In Vitro Data
The following table summarizes key quantitative parameters that characterize the in vitro activity of ciprofibrate.
| Parameter | Cell Line | Assay Type | Value | Reference |
| Palmitoyl-CoA Oxidase Activity (Fold Increase over Control) | Fao (rat hepatoma) | Enzyme Activity Assay | ~7-fold at 250 µM after 72h | |
| Palmitoyl-CoA Oxidase Activity (Fold Increase over Control) | MH1C1 (rat hepatoma) | Enzyme Activity Assay | 4- to 5-fold at 250-500 µM after 72h | |
| Palmitoyl-CoA Oxidase Activity (Fold Increase over Control) | HepG2 (human hepatoma) | Enzyme Activity Assay | ~3-fold at 1000 µM after 48h |
Note: Specific EC50 values for Ciprofibrate in PPARα transactivation assays and precise fold-change data for gene expression in standardized in vitro systems were not consistently available in the public domain at the time of this review. The provided data on palmitoyl-CoA oxidase activity, a downstream effect of PPARα activation, offers a quantitative measure of its biological effect.
Experimental Protocols
PPARα Transactivation Assay (Reporter Gene Assay)
This assay is fundamental for quantifying the agonist activity of compounds like ciprofibrate on PPARα.
Objective: To determine the concentration-dependent activation of PPARα by a test compound.
Materials:
-
Mammalian cells (e.g., HepG2, HEK293)
-
PPARα expression vector
-
Luciferase reporter vector containing PPREs
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (Ciprofibrate) and reference agonist (e.g., GW7647)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture: Maintain the chosen cell line in appropriate growth medium and conditions (e.g., 37°C, 5% CO2).
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Compound Preparation: Prepare a serial dilution of ciprofibrate in the appropriate vehicle (e.g., DMSO) and then in cell culture medium.
-
Cell Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with the prepared compound dilutions. Include a vehicle control and a reference agonist.
-
Incubation: Incubate the treated cells for a defined period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative Gene Expression Analysis by RT-qPCR
This protocol details the measurement of changes in the expression of PPARα target genes following treatment with ciprofibrate.
Objective: To quantify the fold-change in mRNA levels of target genes (e.g., CPT1A, ACOX1, apoA-I, apoA-II) in response to ciprofibrate treatment.
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Cell culture reagents
-
Ciprofibrate
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Methodology:
-
Cell Seeding and Treatment: Seed HepG2 cells in multi-well plates and allow them to adhere and grow. Treat the cells with various concentrations of ciprofibrate or a vehicle control for a specified duration (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, a qPCR master mix, and specific primers for the target genes and a housekeeping gene.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.
Visualizations
Signaling Pathway of Ciprofibrate Action
Caption: Ciprofibrate activates PPARα, leading to gene transcription.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for characterizing Ciprofibrate's in vitro effects.
References
Technical Guide: Ciprofibrate D6 for Advanced Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ciprofibrate D6, a deuterated internal standard essential for the accurate quantification of the lipid-lowering agent ciprofibrate in complex biological matrices. This document outlines commercially available sources, their purity specifications, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound
This compound is a stable isotope-labeled version of ciprofibrate, where six hydrogen atoms have been replaced with deuterium. This modification results in a compound that is chemically identical to ciprofibrate but has a higher molecular weight. Its primary application is as an internal standard in bioanalytical methods, such as LC-MS/MS, for the precise quantification of ciprofibrate.[1] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.
This compound: Suppliers and Purity Specifications
The selection of a high-purity and well-characterized internal standard is critical for the development of robust and reproducible analytical methods. Several suppliers offer this compound, with purity being a key specification. The following table summarizes the information from various commercial sources.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| Cayman Chemical | 2070015-05-1 | C₁₃H₈D₆Cl₂O₃ | 295.2 | ≥99% deuterated forms (d₁-d₆)[2] |
| Achemtek | 2070015-05-1 | C₁₃H₁₄Cl₂O₃ | 295.19 | 98+%[3] |
| CP Lab Safety | 2070015-05-1 | C₁₃H₈D₆Cl₂O₃ | 295.1914 | 99%+ deuterated forms (d₁-d₆)[4] |
| Axios Research | 2070015-05-1 | C₁₃H₈D₆Cl₂O₃ | 295.2 | Not specified |
| Simson Pharma Limited | Not Available | Not Available | Not Available | Certificate of Analysis provided with purchase[5] |
| LGC Standards | Not Available | Not Available | Not Available | High-quality reference standard |
| Veeprho | 2070015-05-1 | Not specified | Not specified | Deuterium-labeled analog for analytical and pharmacokinetic research |
| BioOrganics | Not Available | C₁₃H₈D₆Cl₂O₃ | 327.23 | >98% |
| Pharmaffiliates | 2070015-05-1 | C₁₃H₈D₆Cl₂O₃ | 295.19 | Not specified |
| Acanthus Research | Not Available | C₁₃H₈D₆Cl₂O₃ | Not specified | Not specified |
Note: Researchers should always obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information and characterization data.
Experimental Protocol: Quantification of Ciprofibrate in Human Plasma using this compound by LC-MS/MS
This section provides a detailed methodology for the quantification of ciprofibrate in human plasma. This protocol is adapted from established bioanalytical methods for ciprofibrate and incorporates this compound as the internal standard.
Materials and Reagents
-
Ciprofibrate analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Preparation of Stock and Working Solutions
-
Ciprofibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve ciprofibrate in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Ciprofibrate Working Solutions: Serially dilute the ciprofibrate stock solution with a 50:50 methanol:water mixture to prepare calibration standards and quality control (QC) samples at various concentrations.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the this compound working solution (100 ng/mL) and vortex.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ciprofibrate: m/z 287.0 → 85.0
-
This compound: m/z 293.0 → 91.0
-
-
Collision Energy and other parameters: Optimize for the specific instrument.
Data Analysis
The concentration of ciprofibrate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key workflows in a bioanalytical method using this compound.
Caption: Experimental workflow for Ciprofibrate quantification.
Caption: Logical workflow for method development and validation.
References
Ciprofibrate D6: A Technical Guide to Safety, Handling, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for Ciprofibrate D6. This compound is the deuterated form of ciprofibrate, a fibric acid derivative used in research to study lipid metabolism and as an internal standard for the quantification of ciprofibrate.[1][2][3] This document outlines its core properties, safety protocols, and its role in experimental research, particularly in the context of its primary mechanism of action through Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Core Concepts and Properties
Ciprofibrate is a potent agonist of PPARα, a nuclear receptor that plays a critical role in the regulation of genes involved in lipid and glucose metabolism.[4][5] Activation of PPARα by ciprofibrate leads to a cascade of events that ultimately results in reduced plasma triglycerides and cholesterol levels. This compound, being a deuterated analog, is chemically and biologically similar to ciprofibrate but can be distinguished by its mass in mass spectrometry-based assays, making it an ideal internal standard.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-d3-propanoic-3,3,3-d3 acid |
| Synonyms | (±)-Ciprofibrate-d6, WIN 35,833-d6 |
| Molecular Formula | C₁₃H₈D₆Cl₂O₃ |
| Molecular Weight | 295.19 g/mol |
| CAS Number | 2070015-05-1 |
| Purity | ≥99% deuterated forms (d₁-d₆) |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol |
Safety Data Sheet Summary
While this compound itself is not classified as a hazardous substance or mixture, standard laboratory precautions should always be observed. The safety information for the parent compound, ciprofibrate, indicates a potential for carcinogenicity, and thus it should be handled with care.
Hazard Identification and Precautionary Statements
| Hazard Class | GHS Classification | Precautionary Statements |
| This compound | Not a hazardous substance or mixture | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Ciprofibrate | Carcinogenicity, Category 1B | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention. P405: Store locked up. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Handling and Storage Precautions
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE) and Engineering Controls
| Control Measure | Specification |
| Ventilation | Use in a well-ventilated area or in a chemical fume hood. |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. |
| Hand Protection | Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Storage and Disposal
| Aspect | Recommendation |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C. |
| Incompatible Materials | Strong oxidizing agents. |
| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. |
Experimental Protocols and Applications
This compound is primarily used as an internal standard in quantitative analyses of ciprofibrate in biological matrices. The following outlines a general workflow for such an application.
Workflow for Quantitative Analysis of Ciprofibrate using this compound
Caption: Workflow for the quantification of ciprofibrate using this compound as an internal standard.
Detailed Methodologies
High-Performance Liquid Chromatography (HPLC) for Ciprofibrate Quantification
A common method for the quantitative determination of ciprofibrate involves reversed-phase HPLC.
-
Column: Reversed-phase C8 or C18 column.
-
Mobile Phase: A mixture of methanol and water (e.g., 90:10, v/v) with pH adjustment (e.g., pH 3.7) is often used.
-
Detection: UV detection at a wavelength of 232 nm.
-
Flow Rate: Typically around 1.0 ml/min.
-
Quantification: A calibration curve is generated by plotting the peak area versus the concentration of standard solutions. The amount of ciprofibrate in the sample is then calculated from this curve.
Signaling Pathway of Ciprofibrate
Ciprofibrate exerts its effects primarily through the activation of the PPARα signaling pathway.
Caption: Ciprofibrate activates PPARα, leading to changes in gene expression and subsequent metabolic effects.
Quantitative Data Summary
The following tables summarize the effects of ciprofibrate on lipid parameters from clinical studies. While these studies used the non-deuterated form, the biological effects are expected to be identical.
Table 1: Effect of Ciprofibrate on Lipid Profile in Patients with Type II Hypercholesterolemia
| Parameter | 50 mg/day Ciprofibrate (% change) | 100 mg/day Ciprofibrate (% change) |
| Total Cholesterol | ↓ 11% | ↓ 20% |
| LDL Cholesterol | ↓ 13% | ↓ 24% |
| HDL Cholesterol | ↑ 8% | ↑ 9.8% |
| Plasma Triglyceride | ↓ 22% | ↓ 30% |
Table 2: Comparative Efficacy of Ciprofibrate and Gemfibrozil in Mixed Hyperlipidemia
| Parameter | Ciprofibrate (100 mg/day) (% change) | Gemfibrozil (1200 mg/day) (% change) |
| Plasma Triglycerides | ↓ 43.5% | ↓ 54% |
| HDL-Cholesterol | ↑ 20.8% | ↑ 19.3% |
| Apolipoprotein B | ↓ 18.6% | ↓ 44% |
| Total Cholesterol | ↓ 13.2% | ↓ 13.8% |
| VLDL-Cholesterol | ↓ 30.9% | ↓ 14.4% |
| Fibrinogen | ↓ 18.8% | Slight Increase |
This guide provides essential information for the safe and effective use of this compound in a research setting. Adherence to these safety precautions and experimental guidelines is paramount for ensuring accurate results and a safe laboratory environment.
References
Preliminary Studies on the Pharmacokinetics of Ciprofibrate D6: A Technical Guide
Disclaimer: This document summarizes the pharmacokinetics of ciprofibrate and outlines a proposed framework for the preliminary investigation of Ciprofibrate D6. As of the latest literature review, no specific pharmacokinetic studies on this compound have been published. Therefore, the data and protocols presented herein are based on existing studies of non-deuterated ciprofibrate and serve as a foundational guide for future research.
Introduction
Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent to treat hyperlipidemia. It primarily acts by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which plays a key role in regulating lipid metabolism.[1][2] The modification of drug molecules through deuterium substitution (creating a "D-analog" like this compound) is a strategy employed in drug development to potentially alter metabolic pathways and improve pharmacokinetic profiles. This guide provides a technical overview of the known pharmacokinetics of ciprofibrate and proposes a detailed experimental protocol for a preliminary pharmacokinetic study of this compound.
Pharmacokinetic Profile of Ciprofibrate
The pharmacokinetic parameters of ciprofibrate have been established through various studies in healthy volunteers and patient populations. These parameters are crucial for designing and interpreting studies on its deuterated analog.
| Parameter | Value | Description | Source(s) |
| Tmax (Time to Peak Plasma Concentration) | 1 - 4 hours | The time required to reach the maximum drug concentration in plasma after oral administration. | [3] |
| Elimination Half-Life (t½) | 38 - 86 hours | The time it takes for the plasma concentration of the drug to reduce by half. Its long half-life allows for once-daily dosing.[4] | [3] |
| Plasma Protein Binding | ~98% | The extent to which ciprofibrate binds to proteins in the blood plasma. | |
| Metabolism | Hepatic | Primarily metabolized in the liver through glucuronide conjugation. | |
| Excretion | Renal | Excreted mainly in the urine as both unchanged drug and glucuronide conjugates. | |
| Cmax (Maximum Plasma Concentration) | 89.43% (Test/Reference Ratio) | The geometric mean ratio from a bioequivalence study comparing two 100 mg tablet formulations. | |
| AUC0-72 (Area Under the Curve) | 97.23% (Test/Reference Ratio) | The geometric mean ratio of the area under the plasma concentration-time curve from 0 to 72 hours, from the same bioequivalence study. |
Proposed Experimental Protocol: Bioequivalence Study of this compound
The following protocol outlines a standard design for a single-dose, crossover bioequivalence study to compare the pharmacokinetic profile of a new this compound formulation (Test) against a conventional 100 mg ciprofibrate tablet (Reference).
Study Design
-
Type: Open-label, randomized, single-dose, two-period crossover study.
-
Subjects: Healthy adult volunteers, typically between 18 and 55 years of age.
-
Washout Period: A minimum of 9 weeks between the two treatment periods to ensure complete elimination of the drug, given its long half-life.
-
Treatments:
-
Test (T): Single oral dose of this compound (e.g., 100 mg).
-
Reference (R): Single oral dose of Ciprofibrate 100 mg tablet.
-
Blood Sampling
Plasma samples will be collected over a 72-hour interval post-dosing. A typical sampling schedule would be:
-
Pre-dose (0 hours)
-
Post-dose: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours.
Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method provides high sensitivity and selectivity for quantifying drug concentrations in plasma.
-
Extraction: Solid-phase extraction (SPE) is a robust method for extracting ciprofibrate and an internal standard (IS), such as Furosemide, from plasma samples.
-
Detection: Multiple Reaction Monitoring (MRM) in negative ionization mode is used for quantification. The characteristic mass-to-charge (m/z) transitions for ciprofibrate are m/z 287.0 → 85.0. A different transition would be established for this compound.
Method Validation
The analytical method must be validated according to established guidelines, assessing the following parameters:
-
Selectivity: No interference from endogenous plasma components at the retention times of the analyte and IS.
-
Linearity: The method should be linear over a defined concentration range (e.g., 25–30,000 ng/mL), with a correlation coefficient (r) > 0.99.
-
Lower Limit of Quantitation (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision (e.g., 25 ng/mL).
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).
-
Recovery: The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible (e.g., >90%).
-
Stability: Stability of the analyte in plasma must be confirmed under various conditions (freeze-thaw, short-term, long-term).
Pharmacokinetic Analysis
The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) will be calculated from the plasma concentration-time curves using non-compartmental methods. Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax and AUC fall within the standard acceptance range of 80% to 125%.
Visualizations
Experimental Workflow
References
Methodological & Application
Quantitative Analysis of Ciprofibrate in Human Plasma Using Ciprofibrate-d6 by LC-MS/MS
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ciprofibrate in human plasma. The method utilizes a stable isotope-labeled internal standard, Ciprofibrate-d6, to ensure high accuracy and precision. The protocol outlines two effective sample preparation techniques: solid-phase extraction (SPE) and liquid-liquid extraction (LLE), providing flexibility based on laboratory resources and sample throughput requirements. This method is highly sensitive and selective, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of ciprofibrate.
Introduction
Ciprofibrate is a fibric acid derivative used as a lipid-regulating agent to treat hypertriglyceridemia. Accurate and reliable quantification of ciprofibrate in biological matrices is essential for clinical and pharmacological research. The use of a stable isotope-labeled internal standard, such as Ciprofibrate-d6, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, leading to more precise and accurate results. This document provides a comprehensive protocol for the determination of ciprofibrate in human plasma using Ciprofibrate-d6 as the internal standard.
Experimental
Materials and Reagents
-
Ciprofibrate analytical standard
-
Ciprofibrate-d6 (Internal Standard, IS)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (88%)
-
Ammonia solution (0.001%)
-
Ortho-phosphoric acid (0.5%)
-
Diethyl ether
-
Dichloromethane
-
Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB 1 cc, 30 mg)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Preparation of Stock and Working Solutions
-
Ciprofibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ciprofibrate in methanol.
-
Ciprofibrate-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ciprofibrate-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the ciprofibrate stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. The Ciprofibrate-d6 working solution is prepared by diluting the stock solution in the same diluent.
Experimental Protocols
Two distinct protocols for sample preparation are provided below.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for ciprofibrate analysis and offers high recovery and clean extracts.
Sample Preparation Workflow (SPE)
Caption: Solid-Phase Extraction (SPE) Workflow.
Detailed Steps:
-
To a 2 mL microcentrifuge tube, add 285 µL of human plasma.
-
Spike with 15 µL of the appropriate ciprofibrate working solution (for calibration standards and QCs) and 15 µL of the Ciprofibrate-d6 working solution. For blank samples, add 15 µL of diluent instead of the analyte.
-
Add 685 µL of 0.5% ortho-phosphoric acid and vortex for 1 minute.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 0.001% ammonia in methanol:acetonitrile:water (70:20:10, v/v/v).
-
Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a classic and effective alternative for sample clean-up.[2]
Sample Preparation Workflow (LLE)
References
Application Note: Quantitative Analysis of Ciprofibrate-d6 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Ciprofibrate-d6 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ciprofibrate-d6, a deuterated analog of the lipid-lowering agent ciprofibrate, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies.[1][2] This protocol outlines procedures for plasma sample preparation, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for researchers, scientists, and drug development professionals.
Introduction
Ciprofibrate is a fibrate class drug used in the management of hyperlipidemia, primarily by activating the peroxisome proliferator-activated receptor alpha (PPARα).[3][4] This activation leads to a cascade of genetic expression changes that modulate lipid metabolism, resulting in reduced plasma triglycerides and cholesterol levels.[3] Stable isotope-labeled internal standards, such as Ciprofibrate-d6, are crucial for accurate and precise quantification of the parent drug in biological matrices by correcting for variability during sample processing and analysis. The method described herein provides a selective and efficient approach for the determination of Ciprofibrate-d6 in human plasma, applicable to a variety of research contexts.
Mechanism of Action of Ciprofibrate
Ciprofibrate primarily exerts its therapeutic effects through the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism. Upon binding to PPARα, ciprofibrate induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the expression of several key proteins, including:
-
Increased Lipoprotein Lipase (LPL) expression: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.
-
Increased apolipoproteins A-I and A-II: These are major components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.
-
Decreased apolipoprotein C-III expression: This protein inhibits LPL, so its reduction further promotes triglyceride clearance.
-
Increased fatty acid uptake and β-oxidation: This reduces the availability of fatty acids for triglyceride synthesis.
References
Application of Ciprofibrate D6 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ciprofibrate D6, a deuterated analog of Ciprofibrate, in drug metabolism studies. This document includes detailed protocols for in vitro and in vivo experiments, data presentation in tabular format, and visualizations of key pathways and workflows to facilitate a deeper understanding of Ciprofibrate's metabolic fate.
Introduction
Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent to treat hypertriglyceridemia. Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), which modulates the expression of genes involved in lipid metabolism.[1] Understanding the metabolic pathways of Ciprofibrate is crucial for assessing its efficacy, safety, and potential drug-drug interactions. This compound, as a stable isotope-labeled internal standard, is an invaluable tool in these studies, enabling accurate quantification of the parent drug and its metabolites in complex biological matrices.
Ciprofibrate Metabolism
Ciprofibrate is extensively metabolized in the liver before being excreted, primarily in the urine, as both the unchanged drug and its metabolites.[1] The primary metabolic pathway for ciprofibrate is glucuronidation, a phase II metabolic reaction.
Phase II Metabolism: Glucuronidation
The main route of metabolism for ciprofibrate is conjugation with glucuronic acid to form ciprofibrate glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on the related compound, fenofibric acid, suggest that UGT1A9 and UGT2B7 are the primary enzymes responsible for the glucuronidation of fibric acids.[2][3] Ciprofibrate has been shown to induce the expression of UGT1A1 and UGT1A5 in rats.[4]
Phase I Metabolism: Cytochrome P450 (CYP) Enzymes
While glucuronidation is the main metabolic pathway, cytochrome P450 enzymes also play a role, particularly in the metabolism of fatty acids, which are regulated by fibrates. Fibrates, as a class, are known to be metabolized by CYP3A4. Ciprofibrate has been demonstrated to induce the expression of CYP4A1 in several species. This induction is a key aspect of its mechanism of action on lipid metabolism but also indicates a potential for drug-drug interactions.
A diagram of the metabolic pathway is presented below:
Role of this compound in Metabolism Studies
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry. The key advantages of using this compound include:
-
Correction for Matrix Effects: this compound co-elutes with unlabeled ciprofibrate, experiencing the same ionization suppression or enhancement, thus providing accurate correction.
-
Improved Precision and Accuracy: It accounts for variability during sample preparation, including extraction efficiency and injection volume.
-
Metabolite Identification: The known mass shift between the deuterated parent drug and its metabolites can aid in the identification of novel metabolites.
Experimental Protocols
In Vitro Metabolism of Ciprofibrate in Human Liver Microsomes
This protocol is designed to determine the metabolic stability of ciprofibrate and identify its metabolites using human liver microsomes.
Materials:
-
Ciprofibrate
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a master mix containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding ciprofibrate (final concentration 1 µM).
-
For glucuronidation assessment, add UDPGA (final concentration 2 mM) to a separate set of incubations.
-
Incubate at 37°C.
-
-
Time Points and Quenching:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding ice-cold acetonitrile containing this compound (internal standard) at a fixed concentration.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining ciprofibrate and identify metabolites.
-
Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of ciprofibrate.
-
Identify potential metabolites by searching for expected mass shifts from the parent drug.
The following diagram illustrates the experimental workflow:
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the clearance and metabolite profile of ciprofibrate.
Materials:
-
Ciprofibrate
-
This compound
-
Sprague-Dawley rats
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single oral dose of ciprofibrate to a group of rats.
-
-
Blood Sampling:
-
Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into EDTA tubes and process to obtain plasma.
-
-
Sample Preparation:
-
To a known volume of plasma, add a fixed amount of this compound solution in acetonitrile to precipitate proteins and serve as an internal standard.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of ciprofibrate and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Construct a plasma concentration-time curve for ciprofibrate and its metabolites.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and pharmacokinetics of ciprofibrate.
Table 1: LC-MS/MS Parameters for Ciprofibrate Quantification
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Genesis C18 (4.6 x 150 mm, 4 µm) | |
| Mobile Phase | Acetonitrile/Water (70/30, v/v) with 1mM Acetic Acid | |
| Flow Rate | 1 mL/min | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | |
| MRM Transition (Ciprofibrate) | m/z 287.0 → 85.0 | |
| Declustering Potential | -51 V | |
| Collision Energy | -16 eV | |
| Method Performance | ||
| Linearity Range | 0.1 - 60 µg/mL | |
| LLOQ | 25 ng/mL | |
| Recovery | 73.3% - 81.2% |
Table 2: Pharmacokinetic Parameters of Ciprofibrate in Humans
| Parameter | Value | Reference |
| Tmax (Time to peak concentration) | ~1 hour | |
| t½ (Elimination half-life) | ~80 hours | |
| Cmax (Peak plasma concentration) | Varies with dose | |
| AUC (Area under the curve) | Varies with dose |
Table 3: Effects of Ciprofibrate on Lipid Profile in Humans
| Parameter | % Change | Reference |
| LDL Cholesterol | -24% to -29% | |
| Triglycerides | -42% | |
| VLDL Cholesterol | -38% | |
| HDL Cholesterol | +11% |
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of ciprofibrate and its metabolites in various biological matrices. The protocols and data presented here provide a framework for conducting robust drug metabolism studies. A thorough understanding of ciprofibrate's metabolic pathways, primarily glucuronidation and its influence on CYP enzymes, is critical for the continued safe and effective use of this lipid-lowering agent. The application of advanced analytical techniques, facilitated by the use of stable isotope-labeled standards, will continue to enhance our knowledge in this area.
References
- 1. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofibrate regulation of rat hepatic bilirubin glucuronidation and UDP-glucuronosyltransferases expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of Ciprofibrate in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Deuterated Internal Standard
Abstract
These application notes provide a detailed protocol for the quantification of ciprofibrate in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology employs Ciprofibrate D6 as an internal standard to ensure high accuracy and precision. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical monitoring of ciprofibrate. Detailed experimental procedures, mass spectrometry fragmentation patterns, and data presentation are included.
Introduction
Ciprofibrate is a fibric acid derivative used as a lipid-regulating agent to treat hypertriglyceridemia. Accurate and reliable quantification of ciprofibrate in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.[1][2] This document outlines a validated approach for ciprofibrate analysis, detailing the mass spectrometric fragmentation of both the analyte and its deuterated analog.
Chemical Structures
| Compound | Structure | Molecular Formula | Molecular Weight |
| Ciprofibrate | 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid | C₁₃H₁₄Cl₂O₃ | 289.15 |
| This compound | 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(methyl-d3)-propanoic-d3 acid | C₁₃H₈D₆Cl₂O₃ | 295.2[3][4] |
Mass Spectrometry Fragmentation Analysis
Mass spectrometric analysis was performed in the negative ion mode, which is suitable for acidic molecules like ciprofibrate.[5] The precursor ion for ciprofibrate is the deprotonated molecule [M-H]⁻ at an m/z of 287.0. For this compound, the precursor ion [M-D]⁻ is observed at an m/z of 293.2, reflecting the addition of six deuterium atoms.
The fragmentation of ciprofibrate in the collision cell leads to the formation of a characteristic product ion. The most intense transition for ciprofibrate is from m/z 287.0 to m/z 85.0. This fragmentation is proposed to occur via the cleavage of the ether bond and subsequent rearrangement.
For this compound, the fragmentation pathway is analogous. The deuterated methyl groups are retained in one of the fragments, leading to a mass shift in the product ion. The proposed major product ion for this compound is m/z 91.0, corresponding to the deuterated isobutyric acid moiety.
Proposed Fragmentation Pathway of this compound
Caption: Proposed Fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the quantification of ciprofibrate using this compound as an internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Ciprofibrate | 287.0 | 85.0 | -51 | -16 |
| This compound (IS) | 293.2 | 91.0 | -51 | -16 |
Experimental Protocol
This protocol is based on established methods for the analysis of ciprofibrate in human plasma.
Materials and Reagents
-
Ciprofibrate reference standard
-
This compound internal standard
-
Human plasma (K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (88%)
-
Diethyl ether
-
Dichloromethane
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (10 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Acidify the sample by adding 20 µL of 88% formic acid.
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (diethyl ether/dichloromethane, 70:30 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3.5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.
Caption: Experimental Workflow for Ciprofibrate Analysis.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of ciprofibrate in human plasma. The detailed protocol and fragmentation data presented in these application notes can be readily implemented in a research or clinical laboratory setting for high-throughput analysis. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the accuracy of the results.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Ciprofibrate and Ciprofibrate D6 for Pharmacokinetic and Bioequivalence Studies
Introduction
Ciprofibrate is a fibric acid derivative used as a lipid-regulating agent to treat hypertriglyceridemia. Accurate and reliable quantification of ciprofibrate in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The stable isotope-labeled internal standard, Ciprofibrate D6, is the gold standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations during sample processing.[1] This application note provides a detailed protocol for the chromatographic separation and quantification of ciprofibrate and its deuterated internal standard, this compound, in human plasma.
Principle of the Method
This method utilizes a reversed-phase high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS). Ciprofibrate and the internal standard, this compound, are extracted from human plasma via solid-phase extraction (SPE). The chromatographic separation is achieved on a C18 analytical column. Detection and quantification are performed using electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM).[2][3][4] The near-identical physicochemical properties of ciprofibrate and this compound ensure they co-elute, while their mass difference allows for their distinct detection by the mass spectrometer.[1]
Experimental Protocols
Materials and Reagents
-
Ciprofibrate reference standard
-
This compound internal standard
-
HPLC-grade methanol and acetonitrile
-
Ammonia solution
-
Deionized water
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Standard and Sample Preparation
Stock Solutions:
-
Prepare a stock solution of ciprofibrate (1 mg/mL) in a suitable solvent such as a methanol:water mixture.
-
Prepare a stock solution of this compound (1 mg/mL) in the same solvent.
Working Solutions:
-
Prepare serial dilutions of the ciprofibrate stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of this compound at an appropriate concentration.
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 300 µL of plasma, add the this compound internal standard working solution.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent wash to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the separation of ciprofibrate and this compound.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | ACE C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | 0.001% Ammonia in Methanol:Acetonitrile:Water (70:20:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Run Time | Approximately 3-4 minutes |
Mass Spectrometric Conditions
The mass spectrometer is operated in negative ion mode using electrospray ionization.
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Ciprofibrate: m/z 287.0 → 85.0 |
| This compound: m/z 293.0 → 91.0 (anticipated) | |
| Declustering Potential | -51 V |
| Collision Energy | -16 eV |
Data Presentation
The following tables summarize the quantitative data for the analysis of ciprofibrate using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Ciprofibrate | 25 - 30,000 | > 0.998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 25 | < 15 | 85 - 115 |
| Low | 75 | < 15 | 85 - 115 |
| Medium | 15,000 | < 15 | 85 - 115 |
| High | 25,000 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Ciprofibrate | > 90 |
| This compound | > 90 (expected) |
Experimental Workflow Diagram
Caption: Workflow for the analysis of ciprofibrate and this compound.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the simultaneous quantification of ciprofibrate and its deuterated internal standard, this compound, in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for high-throughput analysis in clinical and research settings. The provided protocol and performance data demonstrate the method's suitability for pharmacokinetic and bioequivalence studies of ciprofibrate.
References
Application Notes and Protocols for the Quantification of Ciprofibrate using Ciprofibrate D6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of ciprofibrate in biological matrices, specifically human plasma, using Ciprofibrate D6 as an internal standard. The methodologies described herein are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.
Introduction
Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent to treat hypertriglyceridemia and mixed dyslipidemia. Its therapeutic effect is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism. Accurate quantification of ciprofibrate in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays. This compound has the same physicochemical properties as ciprofibrate, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results.
Mechanism of Action of Ciprofibrate
Ciprofibrate exerts its therapeutic effects by binding to and activating PPARα. This activation leads to a cascade of downstream events that modulate lipid metabolism. The signaling pathway is initiated by the heterodimerization of the activated PPARα with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
The key outcomes of PPARα activation by ciprofibrate include:
-
Increased Lipoprotein Lipase (LPL) activity: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.
-
Increased fatty acid oxidation: This reduces the availability of fatty acids for triglyceride synthesis.
-
Decreased apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL, so its downregulation further promotes triglyceride clearance.
-
Increased apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) expression: These are major components of high-density lipoprotein (HDL), leading to an increase in HDL cholesterol levels.
Experimental Protocols
This section outlines a detailed protocol for the quantification of ciprofibrate in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Ciprofibrate analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 cc) or liquid-liquid extraction solvents (e.g., diethyl ether, dichloromethane)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 4.6 mm, 5 µm)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of ciprofibrate and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up the volume to the mark. These are the primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of ciprofibrate by serially diluting the stock solution with a 50:50 methanol:water mixture to achieve concentrations for spiking into plasma.
-
-
Internal Standard (IS) Working Solution (e.g., 1 µg/mL):
-
Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 1 µg/mL.
-
-
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking appropriate amounts of the ciprofibrate working standard solutions into drug-free human plasma to achieve a concentration range of, for example, 25 to 30,000 ng/mL.[1]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma. These should be prepared from a separate weighing of the ciprofibrate analytical standard.
-
Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL) and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a portion onto the LC-MS/MS system.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC Column | C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or gradient elution, e.g., 70% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Ciprofibrate: m/z 287.0 → 85.0[1]this compound: m/z 293.2 → 85.0 (predicted) |
| Collision Energy | Optimize for maximum signal intensity |
| Dwell Time | 200 ms |
Data Analysis and Calibration Curve
-
Quantification is performed by calculating the peak area ratio of ciprofibrate to this compound.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
A weighted (e.g., 1/x or 1/x²) linear regression is typically used to fit the data.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. A typical LLOQ for ciprofibrate is around 25 ng/mL.[1] |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS. |
| Recovery | The extraction efficiency of the analyte and IS should be consistent and reproducible. Recoveries are often above 80%.[2] |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and in processed samples. |
Quantitative Data Summary
The following table presents typical performance data for a validated ciprofibrate assay. While the data below was generated using a different internal standard, it serves as a good reference for the expected performance of a method using this compound.
| Parameter | Value | Reference |
| Linearity Range | 25 - 30,000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.998 | |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | |
| Accuracy | 101.26% - 106.44% | |
| Intra-day Precision (CV) | < 13.5% | |
| Inter-day Precision (CV) | < 13.5% | |
| Extraction Recovery | > 90% |
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative determination of ciprofibrate in biological matrices. The detailed protocol and validation guidelines presented in these application notes offer a comprehensive framework for researchers and drug development professionals to accurately assess the pharmacokinetic profile of ciprofibrate. The inherent advantages of a stable isotope-labeled internal standard ensure the highest quality data for regulatory submissions and scientific research.
References
- 1. Development and validation of liquid chromatography-tandem mass spectrometric method for the quantification of ciprofibrate from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprofibrate quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ciprofibrate D6 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofibrate is a fibric acid derivative that acts as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. It is primarily used to treat hyperlipidemia, a condition characterized by elevated levels of lipids, such as triglycerides and cholesterol, in the blood. In the context of preclinical research, the deuterated analog, Ciprofibrate D6, serves as an indispensable tool. Its primary application is as an internal standard for the accurate quantification of ciprofibrate in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ensures the reliability and reproducibility of pharmacokinetic and pharmacodynamic studies in animal models.
These application notes provide a comprehensive overview of the use of this compound in preclinical research, including detailed protocols for bioanalytical method development, in vivo efficacy studies in hyperlipidemic rat models, and a summary of quantitative data from relevant studies.
Mechanism of Action: PPARα Activation
Ciprofibrate exerts its therapeutic effects by activating PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism, as well as inflammation. Upon binding to PPARα, ciprofibrate initiates a cascade of events leading to the increased expression of lipoprotein lipase (LPL), an enzyme crucial for the breakdown of triglycerides. This enhanced LPL activity facilitates the clearance of triglyceride-rich lipoproteins from the bloodstream.
Furthermore, ciprofibrate influences cholesterol metabolism by increasing the hepatic uptake of low-density lipoprotein (LDL) cholesterol and promoting the production of high-density lipoprotein (HDL) cholesterol, often referred to as "good" cholesterol. It also reduces the production of very-low-density lipoprotein (VLDL) by inhibiting the synthesis of apolipoprotein C-III (apoC-III), a protein that hinders the breakdown of triglyceride-rich lipoproteins.
Standard Operating Procedure for the Quantification of Ciprofibrate using Ciprofibrate-d6 as an Internal Standard
Application Note & Protocol
This document provides a detailed standard operating procedure (SOP) for the quantification of ciprofibrate in biological matrices, primarily human plasma, using Ciprofibrate-d6 as an internal standard (IS). The method of choice is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical studies.
This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, or toxicokinetic studies of ciprofibrate.
Scope and Principle
This SOP describes a validated method for the determination of ciprofibrate in K2EDTA human plasma. The method utilizes a deuterated internal standard, Ciprofibrate-d6, to ensure accuracy and precision by correcting for matrix effects and variability during sample processing. The analytical technique is based on High-Performance Liquid Chromatography (HPLC) coupled with a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Ciprofibrate | Reference Standard Grade |
| Ciprofibrate-d6 | Reference Standard Grade[1] |
| Methanol | HPLC or LC-MS Grade |
| Acetonitrile | HPLC or LC-MS Grade |
| Water | Deionized or Milli-Q |
| Formic Acid | LC-MS Grade |
| Ammonia | Analytical Grade |
| Diethyl ether | Analytical Grade |
| Dichloromethane | Analytical Grade |
| K2EDTA Human Plasma | Sourced from accredited biobanks |
| Solid Phase Extraction (SPE) Cartridges | e.g., Oasis HLB 1 cc, 30 mg |
Instrumentation and Analytical Conditions
Liquid Chromatography System
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | ACE C18, 50 x 4.6 mm, 5 µm[2][3] or Genesis C18, 4.6 x 150 mm, 4 µm[4][5] |
| Mobile Phase | Acetonitrile/Water (70:30, v/v) with 1mM Acetic Acid OR Methanol-Acetonitrile-Water (70:20:10, v/v/v) with 0.001% Ammonia |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Autosampler Temperature | 4°C |
| Run Time | Approximately 3.4 - 4.0 minutes |
Mass Spectrometry System
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 1 |
| Declustering Potential (DP) | -51 V |
| Collision Energy (CE) | -16 eV |
| Collision Cell Exit Potential (CXP) | -5 V |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Ciprofibrate | 287.0 | 85.0 |
| Ciprofibrate-d6 | 293.0 (calculated) | 85.0 or other stable fragment |
Note: The m/z for Ciprofibrate-d6 is calculated based on the addition of 6 daltons to the parent compound's mass. The exact transition should be optimized by infusing a standard solution of Ciprofibrate-d6.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Ciprofibrate Stock Solution (1 mg/mL): Accurately weigh 10 mg of ciprofibrate reference standard and dissolve in 10 mL of methanol.
-
Ciprofibrate-d6 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Ciprofibrate-d6 and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the ciprofibrate stock solution with a suitable solvent (e.g., methanol:water, 1:1 v/v) to create calibration curve (CC) and quality control (QC) working solutions.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Ciprofibrate-d6 stock solution with the same solvent as the ciprofibrate working solutions.
Sample Preparation
Two primary methods for sample extraction from plasma are presented below.
Method A: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the Ciprofibrate-d6 internal standard working solution.
-
Add 50 µL of 88% formic acid to acidify the sample.
-
Add 1 mL of extraction solvent (diethyl ether/dichloromethane, 70:30 v/v).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method B: Solid-Phase Extraction (SPE)
-
Pipette 300 µL of plasma sample into a microcentrifuge tube.
-
Add 15 µL of the Ciprofibrate-d6 internal standard working solution.
-
Add 685 µL of 0.5% ortho-phosphoric acid and vortex.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Calibration Curve and Quality Control Samples
-
Calibration Curve (CC): Prepare CC samples by spiking blank plasma with appropriate amounts of the ciprofibrate working solutions to achieve a concentration range of 25 - 30,000 ng/mL or 0.1 - 60 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 75, 7500, and 25,000 ng/mL).
Data Analysis and Acceptance Criteria
-
Quantification: The concentration of ciprofibrate in each sample is determined from the peak area ratio of the analyte to the internal standard using a weighted (1/x²) linear regression analysis of the calibration curve.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
Summary of Quantitative Data
Table 2: Method Validation Parameters from Literature
| Parameter | Method A (LLE) | Method B (SPE) |
| Linearity Range | 0.1 - 60 µg/mL | 25 - 30,000 ng/mL |
| Correlation Coefficient (r) | > 0.99 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 25 ng/mL |
| Intra-day Precision (%CV) | < 13.5% | Not explicitly stated |
| Inter-day Precision (%CV) | < 13.5% | Not explicitly stated |
| Intra-day Accuracy (%) | Within ±13.5% | 101.26 - 106.44% |
| Inter-day Accuracy (%) | Within ±13.5% | 101.26 - 106.44% |
| Recovery | 73.3 - 81.2% | > 90% |
Workflow Diagram
Caption: Workflow for Ciprofibrate Quantification.
References
- 1. Ciprofibrate-d6 - CAS - 2070015-05-1 | Axios Research [axios-research.com]
- 2. Development and validation of liquid chromatography-tandem mass spectrometric method for the quantification of ciprofibrate from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ciprofibrate quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Ciprofibrate D6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantitative analysis of Ciprofibrate, utilizing Ciprofibrate D6 as an internal standard.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Ciprofibrate Quantification | Inconsistent matrix effects between samples. Inefficient sample cleanup. | Ensure the consistent addition of this compound to all samples, standards, and quality controls at the beginning of the sample preparation process. Re-evaluate and optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components more effectively. |
| Poor Peak Shape for Ciprofibrate and/or this compound | Co-elution with interfering matrix components. Suboptimal chromatographic conditions. | Adjust the chromatographic gradient to better separate the analytes from the matrix interferences.[1] Consider using a different stationary phase or modifying the mobile phase composition. |
| Significant Ion Suppression or Enhancement Despite Using this compound | Differential matrix effects on Ciprofibrate and this compound. Extreme levels of matrix components overloading the ion source. | Verify the co-elution of Ciprofibrate and this compound. A slight shift in retention time can expose them to different matrix environments.[1] Dilute the sample extract to reduce the concentration of matrix components, if the analyte concentration is sufficiently high. Further optimize the ion source parameters (e.g., temperature, gas flows) to minimize the impact of the matrix.[1] |
| This compound Signal is Low or Absent | Incorrect spiking of the internal standard. Degradation of the internal standard. Interference at the m/z of this compound. | Review the standard operating procedure for the addition of the internal standard to ensure accuracy. Assess the stability of this compound in the sample matrix and storage conditions. Analyze a blank matrix sample to check for endogenous interferences at the mass transition of this compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantitative analyses. In drug development and clinical research, uncorrected matrix effects can lead to erroneous pharmacokinetic and toxicological data.
Q2: How does this compound help in overcoming matrix effects for Ciprofibrate analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Ciprofibrate. Because it is chemically almost identical to Ciprofibrate, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization. Therefore, any matrix-induced suppression or enhancement of the Ciprofibrate signal will be mirrored by the this compound signal. By using the peak area ratio of Ciprofibrate to this compound for quantification, the variability caused by matrix effects is normalized, leading to more accurate and reliable results.
Q3: What should I do if I suspect a differential matrix effect between Ciprofibrate and this compound?
A3: A differential matrix effect, where the analyte and internal standard are not affected by the matrix to the same extent, can sometimes occur, especially if they do not perfectly co-elute. To investigate this, you can perform a post-column infusion experiment to identify regions of significant ion suppression or enhancement in your chromatogram. Additionally, evaluating the matrix factor for both Ciprofibrate and this compound individually across different lots of matrix can quantify the difference in matrix effects.
Q4: Can I use a different internal standard for Ciprofibrate analysis if this compound is not available?
A4: While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard for LC-MS/MS analysis. This is because it most closely mimics the behavior of the analyte. If an alternative is necessary, a structural analog may be used, but it is crucial to thoroughly validate its performance and ensure it adequately compensates for matrix effects, which is often more challenging.
Data Presentation
The following table provides illustrative data on the effectiveness of this compound in compensating for matrix effects in human plasma. This data is representative of the expected performance and is based on the principles of matrix effect evaluation.
| Parameter | Without Internal Standard (Ciprofibrate Only) | With Internal Standard (Ciprofibrate/Ciprofibrate D6 Ratio) | Interpretation |
| Matrix Factor (MF) | 0.65 (Significant Ion Suppression) | 0.98 (Minimal Effect on Ratio) | The raw signal of Ciprofibrate is suppressed by 35% due to the plasma matrix. The use of this compound effectively normalizes this suppression. |
| Precision (%CV) across different plasma lots (n=6) | 18.5% | 3.2% | The variability in quantification due to different plasma sources is significantly reduced with the use of the internal standard. |
| Accuracy (%Bias) in spiked plasma samples | -25.8% | -2.5% | The accuracy of the measurement is substantially improved, demonstrating the effective compensation for the matrix-induced signal loss. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor
This protocol is used to quantitatively assess the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Ciprofibrate and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., human plasma). Spike the extracted matrix with Ciprofibrate and this compound at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Ciprofibrate and this compound into six different lots of the blank biological matrix before the extraction process at the same low and high concentrations.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.
-
Calculations:
-
Matrix Factor (MF): Calculate the ratio of the mean peak area of the analyte in Set B to the mean peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Internal Standard Normalized Matrix Factor (IS-NMF): Calculate the MF for the analyte and the internal standard separately. Then, divide the analyte MF by the internal standard MF. A value close to 1 indicates effective compensation by the internal standard.
-
Recovery: Calculate the ratio of the mean peak area of the analyte in Set C to the mean peak area in Set B.
-
Process Efficiency: Calculate the ratio of the mean peak area of the analyte in Set C to the mean peak area in Set A.
-
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This protocol helps to identify the chromatographic regions where matrix effects occur.
-
System Setup:
-
Use a T-connector to infuse a standard solution of Ciprofibrate and this compound at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
-
Infusion and Injection:
-
Begin the infusion to obtain a stable baseline signal for both Ciprofibrate and this compound.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal of the infused analytes. A drop in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement. This information can be used to adjust the chromatography to move the analyte peak away from regions of significant matrix effects.
-
Visualizations
References
Technical Support Center: Ciprofibrate D6 Mass Spectrometry Analysis
Welcome to the technical support center for Ciprofibrate D6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry signal intensity of this compound in their experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to low signal intensity for this compound.
Question: Why is my this compound signal weak or non-existent?
Answer: A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2][3]
Initial Checks:
-
Verify System Suitability: Before troubleshooting your sample, confirm that the LC-MS system is performing optimally. Inject a known standard of a compound that works well on your system to ensure there isn't a general instrument malfunction.[1]
-
Fresh Standards: Prepare fresh this compound standards to rule out degradation or precipitation issues with your stock solutions.[3]
Below is a decision tree to guide you through the troubleshooting process.
Caption: A flowchart outlining the systematic approach to troubleshooting low signal intensity.
Step 1: Evaluate Sample Preparation
-
Inadequate Extraction Recovery: Ciprofibrate, being a small molecule, can be extracted from plasma or other biological matrices using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). If the extraction is inefficient, the final concentration of this compound will be low.
-
Solution: Verify your extraction efficiency. Compare the signal of an extracted sample to a standard prepared in the final solvent at the same theoretical concentration. An efficient extraction should yield high recovery.
-
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) can suppress the ionization of this compound. This is a common issue in electrospray ionization (ESI).
-
Solution: Improve sample clean-up. If you are using protein precipitation, consider switching to a more selective method like SPE or LLE to better remove interfering substances. You can also assess the presence of matrix effects by performing a post-column infusion experiment.
-
Step 2: Assess Liquid Chromatography
-
Poor Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio.
-
Solution: Ensure the mobile phase is compatible with both the analyte and the column. For Ciprofibrate, which is an acidic compound, a mobile phase with a low pH (e.g., containing 1mM acetic acid or 0.1% formic acid) is often used with a C18 column. Also, check for column degradation.
-
-
Co-elution with Interferences: If this compound co-elutes with a component that causes ion suppression, the signal will be reduced.
-
Solution: Adjust the chromatographic gradient to better separate this compound from the interfering matrix components.
-
Step 3: Optimize Mass Spectrometer Settings
-
Incorrect Ionization Mode: Ciprofibrate contains a carboxylic acid group, which is readily deprotonated.
-
Solution: Use negative ion mode for electrospray ionization (ESI). This will result in the formation of the [M-H]⁻ ion, which is typically much more abundant than any positive ions.
-
-
Suboptimal Source Parameters: The efficiency of ionization is highly dependent on the ESI source settings.
-
Solution: Systematically optimize the key source parameters. This is best done by infusing a this compound standard solution directly into the mass spectrometer and monitoring the signal of the precursor ion as you adjust each parameter.
-
| Parameter | Typical Starting Range | Effect on Signal |
| Capillary Voltage | -2.5 to -4.0 kV | Too low results in poor ionization; too high can cause instability. |
| Nebulizer Gas Pressure | 20–60 psi | Controls droplet size; higher pressure gives smaller droplets and better desolvation. |
| Drying Gas Flow | 5–15 L/min | Aids in desolvation of the droplets. |
| Drying Gas Temperature | 250–450 °C | Higher temperatures improve solvent evaporation, but excessive heat can degrade the analyte. |
This table provides general ranges; optimal values are instrument-dependent.
-
Incorrect Mass Transitions: Using incorrect precursor or product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) will result in no signal.
-
Solution: For this compound (Molecular Weight: ~295.2 g/mol ), the deprotonated molecule [M-H]⁻ will have an m/z of approximately 294.2. The fragmentation pattern should be similar to unlabeled Ciprofibrate (m/z 287.0 -> 85.0), with a shift in the precursor ion mass. You will need to determine the optimal product ion and collision energy for this compound on your instrument.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound? A1: Due to the presence of a carboxylic acid group, this compound is most effectively ionized in negative electrospray ionization (ESI) mode, forming the [M-H]⁻ ion.
Q2: What are the expected mass transitions for this compound? A2: The unlabeled Ciprofibrate molecule has a molecular weight of approximately 289.1 g/mol , and a common transition in negative mode is m/z 287.0 → 85.0. This compound has a molecular weight of approximately 295.2 g/mol . Therefore, the precursor ion [M-H]⁻ will be at approximately m/z 294.2. The fragmentation is expected to be similar to the unlabeled compound, so you should look for product ions around m/z 85.0 and potentially others. The exact masses and optimal collision energy should be determined experimentally on your specific mass spectrometer.
Q3: What are common adducts to look out for with this compound? A3: In mass spectrometry, adduct ions can form when the analyte associates with other molecules or ions in the sample. While this compound is expected to primarily form the [M-H]⁻ ion in negative ESI, you might observe adducts with components of your mobile phase or sample matrix. In negative mode, common adducts can include formate [M+HCOO]⁻ or acetate [M+CH3COO]⁻ if these are present in your mobile phase. In positive mode, you might see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.
Q4: How can I minimize matrix effects in my this compound analysis? A4: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, are a significant challenge. To minimize them:
-
Improve Sample Preparation: Use a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components such as phospholipids.
-
Optimize Chromatography: Adjust your LC method to chromatographically separate this compound from the regions where ion suppression occurs.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components relative to your analyte.
-
Use a Stable Isotope-Labeled Internal Standard: Since you are analyzing this compound, it is likely being used as an internal standard for the quantification of unlabeled Ciprofibrate. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
Q5: What type of LC column is suitable for this compound analysis? A5: Reversed-phase columns, particularly C18 columns, have been successfully used for the chromatographic separation of Ciprofibrate. An example is an ACE C18, 50 × 4.6 mm, 5 µm column.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a published method for Ciprofibrate in human plasma.
-
Sample Pre-treatment: To 100 µL of plasma sample, add an appropriate amount of this compound working solution (as an internal standard if quantifying unlabeled Ciprofibrate).
-
Conditioning: Condition an Oasis HLB 1 cc, 30 mg SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Caption: A typical Solid-Phase Extraction (SPE) workflow for this compound.
Protocol 2: LC-MS/MS Parameters
These parameters are based on published methods and serve as a good starting point for method development.
| Parameter | Recommended Setting |
| LC Column | ACE C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.001% Ammonia in WaterB: 0.001% Ammonia in Methanol:Acetonitrile (70:20) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | Precursor: ~m/z 294.2Product: ~m/z 85.0 (to be optimized) |
| Declustering Potential | To be optimized (e.g., -50 to -70 V) |
| Collision Energy | To be optimized (e.g., -15 to -25 eV) |
Note: The mobile phase composition and gradient conditions should be optimized to achieve the best chromatographic separation on your system.
References
Technical Support Center: Ciprofibrate D6 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ciprofibrate D6 when used as an internal standard in the analysis of biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound in biological samples?
A1: The main stability concerns for this compound, a deuterated internal standard, in biological matrices can be categorized into two areas:
-
Chemical Stability: Like its non-deuterated counterpart, this compound can be susceptible to degradation due to factors such as pH, temperature, light exposure, and enzymatic activity within the biological matrix.[1][2]
-
Isotopic Stability (H/D Back-Exchange): A specific concern for deuterated standards is the potential for deuterium atoms to exchange with hydrogen atoms from the surrounding environment (e.g., water in the matrix). While the deuterium labels on this compound are generally on stable positions of the molecule, extreme pH or temperature conditions during sample processing could potentially facilitate this exchange, which would alter the mass of the internal standard and compromise the accuracy of quantification.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound is intended for use as an internal standard for the quantification of ciprofibrate by GC- or LC-MS.[3] For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and degradation. One supplier suggests that at -20°C, the solid form of this compound is stable for at least four years. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.
Q3: How should the stability of this compound be evaluated in a specific biological matrix for a bioanalytical method validation?
A3: The stability of this compound must be thoroughly assessed during method validation by conducting a series of experiments on quality control (QC) samples prepared in the same biological matrix as the study samples.[4][5] The key stability assessments include:
-
Freeze-Thaw Stability: This evaluates the stability of this compound after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: This assesses the stability of this compound in the matrix at room temperature for a duration that reflects the sample handling and preparation time.
-
Long-Term Stability: This determines the stability of this compound in the matrix at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Post-Preparative Stability: This evaluates the stability of the processed samples in the autosampler before analysis.
The acceptance criterion for these stability tests is typically that the mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing this compound Signal Across a Sample Batch
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation during Sample Thawing and Preparation (Bench-Top Instability) | 1. Minimize the time samples spend at room temperature. 2. Process samples on an ice bath. 3. Perform a bench-top stability experiment to determine the maximum permissible time for sample handling. |
| Multiple Freeze-Thaw Cycles | 1. Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the bulk sample. 2. Validate the stability of this compound for the maximum number of freeze-thaw cycles your samples will undergo. |
| Degradation in the Autosampler (Post-Preparative Instability) | 1. Ensure the autosampler temperature is maintained at the validated temperature (e.g., 4°C). 2. Perform a post-preparative stability experiment to determine the maximum allowable time from sample preparation to injection. |
| Long-Term Storage Issues | 1. Verify the storage temperature has been consistently maintained. 2. Ensure samples have not been stored for longer than the validated long-term stability period. |
Issue 2: Unexpected High Variability in this compound Response
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | 1. Matrix components can suppress or enhance the ionization of this compound. 2. Evaluate matrix effects by comparing the response of this compound in post-extraction spiked blank matrix from at least six different sources with its response in a neat solution. 3. If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., using solid-phase extraction) or chromatographic separation. |
| Inconsistent Sample Preparation | 1. Ensure consistent and calibrated pipetting of the internal standard solution. 2. Ensure thorough vortexing after adding the internal standard to the biological matrix. 3. Use a consistent protein precipitation or extraction procedure for all samples. |
| Instrumental Issues | 1. Check for issues with the autosampler, such as inconsistent injection volumes. 2. Inspect the LC column for degradation or contamination. 3. Clean the ion source of the mass spectrometer. |
Quantitative Stability Data (Illustrative Examples)
Disclaimer: The following tables present illustrative data for the stability of a deuterated internal standard in various biological matrices. This data is intended to serve as a guideline and may not be directly representative of the stability of this compound in your specific laboratory conditions. It is essential to perform your own stability studies as part of your bioanalytical method validation.
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Low QC (10 ng/mL) % Change from T=0 | High QC (500 ng/mL) % Change from T=0 |
| 1 | -1.5% | -0.8% |
| 2 | -2.8% | -1.9% |
| 3 | -4.1% | -3.2% |
Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Serum at Room Temperature (~25°C)
| Duration (hours) | Low QC (10 ng/mL) % Change from T=0 | High QC (500 ng/mL) % Change from T=0 |
| 2 | -0.5% | -0.2% |
| 4 | -1.8% | -1.1% |
| 8 | -3.5% | -2.7% |
| 24 | -9.8% | -8.5% |
Table 3: Illustrative Long-Term Stability of this compound in Human Urine at -80°C
| Storage Duration (months) | Low QC (10 ng/mL) % Change from T=0 | High QC (500 ng/mL) % Change from T=0 |
| 1 | -1.2% | -0.7% |
| 3 | -2.5% | -1.8% |
| 6 | -4.9% | -3.9% |
| 12 | -7.2% | -6.1% |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike blank biological matrix with this compound at low and high quality control (QC) concentrations.
-
Initial Analysis (T=0): Immediately after preparation, analyze a set of these QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles: Subject the remaining QC samples to the desired number of freeze-thaw cycles. A typical cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the completion of the freeze-thaw cycles, analyze the QC samples.
-
Data Evaluation: Calculate the percentage difference between the mean concentration of the freeze-thaw samples and the baseline concentration. The deviation should be within ±15%.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike blank biological matrix with this compound at low and high QC concentrations.
-
Initial Analysis (T=0): Analyze a set of QC samples immediately after preparation to establish the baseline.
-
Room Temperature Storage: Leave the remaining QC samples on the bench-top at room temperature for a predefined period that simulates the sample preparation time (e.g., 4, 8, or 24 hours).
-
Analysis: Analyze the QC samples after the specified duration.
-
Data Evaluation: Compare the mean concentration of the stored samples to the baseline concentration. The percentage difference should be within ±15%.
Visualizations
References
Troubleshooting poor peak shape for Ciprofibrate D6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of Ciprofibrate D6, particularly focusing on achieving optimal chromatographic peak shape.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the deuterium-labeled form of Ciprofibrate.[1] Ciprofibrate is a peroxisome proliferator-activated receptor α (PPARα) agonist used in the treatment of hypertriglyceridemia.[2] In research, this compound is commonly used as an internal standard for the quantification of Ciprofibrate in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS).[3]
Q2: What are the typical analytical techniques used for this compound analysis?
The most common analytical technique for the quantification of Ciprofibrate and its deuterated internal standard, this compound, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][5] This method offers high selectivity and sensitivity for detecting the analyte in complex matrices like human plasma. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is also a viable method for the determination of Ciprofibrate in pharmaceutical dosage forms.
Q3: Why is a good peak shape important in the analysis of this compound?
A symmetrical, sharp chromatographic peak is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing, fronting, or splitting, can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from interfering components, ultimately compromising the reliability of the analytical data.
Troubleshooting Poor Peak Shape for this compound
Poor peak shape in the chromatographic analysis of this compound can manifest as peak tailing, peak fronting, or split peaks. Below are detailed troubleshooting guides for each of these issues.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Q: What are the common causes of peak tailing for this compound and how can I resolve them?
A: Peak tailing for this compound can stem from several factors, from secondary interactions with the stationary phase to issues with the mobile phase or column hardware. A systematic approach is necessary to identify and resolve the root cause.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps for Peak Tailing:
| Potential Cause | Recommended Action & Experimental Protocol |
| Secondary Silanol Interactions | Acidic silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing. Protocol: 1. Use an End-capped Column: Switch to a column with end-capping to minimize exposed silanols. 2. Mobile Phase Modifier: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress silanol activity. 3. Increase Buffer Concentration: If using a buffer, increasing its concentration can help mask residual silanol interactions. |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of Ciprofibrate, it can exist in both ionized and non-ionized forms, leading to peak tailing. Protocol: 1. Determine pKa: The pKa of Ciprofibrate should be considered when preparing the mobile phase. 2. Adjust pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form. |
| Column Overload | Injecting too much sample can saturate the stationary phase. Protocol: 1. Dilute Sample: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. 2. Reduce Injection Volume: If dilution is not possible, reduce the injection volume. Observe if the peak shape improves with a lower sample load. |
| Column Contamination/Degradation | Accumulation of contaminants or physical degradation of the column can cause tailing. Protocol: 1. Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. 2. Replace Column: If washing does not improve the peak shape, the column may be permanently damaged and should be replaced. |
| Extra-column Effects | Dead volume in the HPLC system can contribute to peak broadening and tailing. Protocol: 1. Check Connections: Ensure all fittings and tubing are properly connected and there are no leaks. 2. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the injector, column, and detector. |
Issue 2: Peak Fronting
Peak fronting is the inverse of tailing, where the front half of the peak is broader than the back half.
Q: My this compound peak is fronting. What could be the cause and how do I fix it?
A: Peak fronting for this compound is often associated with column overload or incompatibility between the sample solvent and the mobile phase.
Logical Relationship Diagram for Peak Fronting Causes
Caption: Common causes and solutions for this compound peak fronting.
Detailed Troubleshooting Steps for Peak Fronting:
| Potential Cause | Recommended Action & Experimental Protocol |
| Column Overload | Injecting a sample that is too concentrated can lead to peak fronting. Protocol: 1. Sample Dilution: Dilute the sample and re-inject. If the peak shape becomes more symmetrical, the original sample was overloaded. 2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in a fronting peak. Protocol: 1. Match Solvents: Whenever possible, dissolve the this compound standard in the initial mobile phase. 2. Solvent Strength Adjustment: If a different solvent must be used, ensure its elution strength is equal to or weaker than the mobile phase. |
| Column Degradation | A collapsed column bed or a void at the column inlet can cause peak distortion. Protocol: 1. Column Performance Test: Run a standard to check the column's efficiency and compare it to the manufacturer's specifications. 2. Replace Column: If the column performance is poor and cannot be restored by washing, it should be replaced. |
Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single analyte.
Q: Why am I observing a split peak for this compound?
A: Split peaks for this compound can be caused by a variety of issues, including problems with the injection, a blocked column frit, or a contaminated guard column.
Experimental Workflow for Troubleshooting Split Peaks
Caption: A systematic workflow to diagnose and resolve split peaks for this compound.
Detailed Troubleshooting Steps for Split Peaks:
| Potential Cause | Recommended Action & Experimental Protocol |
| Blocked Column Frit or Guard Column | Particulates from the sample or mobile phase can block the inlet frit, causing the sample flow to be disturbed. Protocol: 1. Remove Guard Column: If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, replace the guard column. 2. Backflush Column: Disconnect the column and flush it in the reverse direction to dislodge any particulates from the inlet frit. If this fails, the frit may need to be replaced. |
| Column Void or Channeling | A void or channel in the column packing can create two different flow paths for the analyte. Protocol: 1. Column Replacement: This is often the only solution for a column with a void. |
| Sample Solvent Effect | If the sample is dissolved in a solvent that is not compatible with the mobile phase, it can cause peak splitting, especially for early eluting peaks. Protocol: 1. Reconstitute in Mobile Phase: Evaporate the sample solvent and reconstitute the this compound in the initial mobile phase. 2. Reduce Injection Volume: Injecting a smaller volume can minimize the solvent mismatch effect. |
| Incomplete Sample Dissolution | If the this compound is not fully dissolved in the sample solvent, it can lead to split peaks. Protocol: 1. Visual Inspection: Check the sample for any undissolved material. 2. Improve Dissolution: Sonicate the sample or try a different, more suitable solvent. Ciprofibrate is soluble in methanol and acetonitrile. |
Recommended LC-MS Method Parameters for Ciprofibrate Analysis
The following table summarizes typical starting parameters for an LC-MS/MS method for Ciprofibrate analysis, which can be adapted for this compound.
| Parameter | Recommended Conditions | Reference |
| Column | ACE C18 (50 x 4.6 mm, 5 µm) or Genesis C18 (150 x 4.6 mm, 4 µm) | |
| Mobile Phase | Methanol:Acetonitrile:Water (70:20:10, v/v/v) with 0.001% Ammonia or Acetonitrile:Water (70:30, v/v) with 1mM Acetic Acid | |
| Flow Rate | 0.8 - 1.0 mL/min | |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | Electrospray Ionization (ESI) - Negative Mode | |
| MS/MS Transition | For Ciprofibrate: m/z 287.0 → 85.0 |
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of liquid chromatography-tandem mass spectrometric method for the quantification of ciprofibrate from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization of Ciprofibrate-d6 in ESI-MS
Welcome to the technical support center for the optimization of Ciprofibrate-d6 analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is recommended for Ciprofibrate-d6 analysis?
A1: Negative ion mode is strongly recommended for the analysis of Ciprofibrate-d6. The molecule contains a carboxylic acid group, which readily loses a proton (deprotonates) under typical ESI conditions to form a negatively charged ion ([M-H]⁻). This process is generally more efficient and leads to higher sensitivity compared to protonation in positive ion mode. Studies on similar fibrate compounds, such as fenofibric acid, have shown that the signal intensity in negative mode is significantly higher with lower background noise compared to positive mode.[1]
Q2: What is the expected precursor ion for Ciprofibrate-d6 in negative ESI-MS?
A2: The expected precursor ion is the deprotonated molecule, [M-H]⁻. Given that the molecular weight of Ciprofibrate-d6 is approximately 295.2 g/mol , the expected m/z for the precursor ion will be around 294.2.
Q3: What are the primary fragment ions of Ciprofibrate for MS/MS analysis in negative mode?
A3: In negative ion mode, the primary fragmentation of the ciprofibrate precursor ion (m/z 287.0 for the unlabeled compound) involves the loss of the carboxylic acid group as CO2 (44 Da) and the subsequent loss of the isobutyric acid moiety. The most abundant and stable product ion is observed at m/z 85.0295 . This fragment corresponds to the dichlorocyclopropyl-phenoxy anion. When setting up a Multiple Reaction Monitoring (MRM) method for Ciprofibrate-d6, the corresponding transition would be m/z 294.2 → m/z 85.0 .
Q4: What mobile phase additives are recommended to enhance the ionization of Ciprofibrate-d6?
A4: To promote efficient deprotonation in negative ion mode, it is advisable to use a mobile phase with a slightly basic or neutral pH. However, for reversed-phase chromatography, acidic mobile phases are common. In this context, volatile acids like formic acid or acetic acid at low concentrations (0.05% to 0.1%) are often used. While seemingly counterintuitive for negative mode, they can improve peak shape and reproducibility. For enhancing negative ion signal, a small amount of a weak base like ammonium hydroxide can be beneficial, but care must be taken as it can negatively impact chromatographic performance for acidic compounds. Formate-containing modifiers have been shown in some applications to provide better signal intensity compared to acetate-based ones. It is recommended to empirically test different additives to find the optimal conditions for your specific LC-MS system.
Troubleshooting Guide
Issue: Low or No Signal Intensity for Ciprofibrate-d6
This is a common challenge that can be addressed by systematically evaluating each component of the LC-MS system.
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity of Ciprofibrate-d6.
| Potential Cause | Troubleshooting Steps |
| Incorrect MS Settings | 1. Confirm Ionization Mode: Ensure the mass spectrometer is operating in negative ion mode . 2. Optimize Source Parameters: Systematically tune the capillary voltage, nebulizer pressure, drying gas flow, and gas temperature. (See Experimental Protocol for starting parameters). 3. Check Mass Calibration: Verify that the instrument is properly calibrated. |
| Suboptimal LC Conditions | 1. Column Performance: A poorly performing or old column can lead to broad peaks and reduced signal-to-noise. Replace the column if necessary. 2. Mobile Phase: Ensure the mobile phase is correctly prepared and fresh. Consider testing different additives (e.g., 0.1% formic acid vs. 0.1% acetic acid). 3. Flow Rate: Confirm that the LC pump is delivering a stable and accurate flow rate. |
| Sample-Related Issues | 1. Analyte Concentration: Verify the concentration of your Ciprofibrate-d6 standard. Prepare fresh dilutions. 2. Sample Integrity: Ensure the sample has not degraded. Ciprofibrate is generally stable, but improper storage can lead to degradation. 3. Matrix Effects: If analyzing samples in a complex matrix (e.g., plasma), co-eluting compounds can suppress the ionization of Ciprofibrate-d6. Improve sample cleanup or adjust chromatography to separate the analyte from interfering matrix components. |
Experimental Protocols
Protocol 1: Optimization of ESI-MS Parameters for Ciprofibrate-d6
This protocol describes a systematic approach to optimizing the key ESI-MS parameters. This is best performed by infusing a standard solution of Ciprofibrate-d6 directly into the mass spectrometer or via a "tee" connection post-column.
Workflow for ESI-MS Parameter Optimization
Caption: A systematic workflow for optimizing ESI-MS parameters for Ciprofibrate-d6.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of Ciprofibrate-d6 in a solvent mixture representative of your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion: Infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Set Initial Parameters: Begin with the following starting parameters in negative ion mode:
-
Capillary Voltage: -3000 V
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 300 °C
-
-
Optimize Parameters: While monitoring the signal intensity of the [M-H]⁻ ion (m/z 294.2), adjust one parameter at a time to maximize the signal.
-
Capillary Voltage: Vary from -2000 V to -4500 V.
-
Nebulizer Pressure: Adjust between 20 and 50 psi.
-
Drying Gas Flow and Temperature: Optimize these parameters to ensure efficient desolvation without causing thermal degradation.
-
-
Optimize Collision Energy (for MS/MS): If performing MS/MS, select the precursor ion (m/z 294.2) and ramp the collision energy (e.g., from 5 to 40 eV) to find the value that yields the highest intensity for the product ion (m/z 85.0). For ciprofibrate, an optimized collision energy of -16 eV has been reported.
-
Finalize Parameters: Record the set of parameters that provides the best and most stable signal.
Optimized and Starting MS Parameters
The following table provides a summary of typical starting and optimized parameters for fibrate analysis based on literature data.
| Parameter | Typical Starting Value | Reported Optimized Value for Ciprofibrate | Reported Optimized Value for Fenofibric Acid |
| Ionization Mode | Negative | Negative | Negative[1] |
| Capillary Voltage | -3000 V | - | - |
| Declustering Potential | - | -51 V | -55 V |
| Collision Energy | - | -16 eV | -20 V |
| Collision Exit Potential | - | -5 V | - |
| Precursor Ion (m/z) | 294.2 (for D6) | 288.0 (for unlabeled) | 317.1 |
| Product Ion (m/z) | 85.0 | - | 230.9 |
| Mobile Phase Additive | 0.1% Formic Acid | 1mM Acetic Acid | 0.1% Formic Acid or 0.25% Formic Acid |
References
Preventing isotopic exchange of deuterium in Ciprofibrate D6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isotopic exchange of deuterium in Ciprofibrate D6. Below you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common concerns and potential issues regarding the stability of deuterium labels on this compound.
Q1: What is the chemical structure of this compound and where are the deuterium labels located?
A1: this compound is a deuterated analog of Ciprofibrate. The six deuterium atoms are located on the two methyl groups of the 2-methylpropanoic acid moiety.[1][2][3] The IUPAC name is 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(methyl-d3)propanoic-3,3,3-d3 acid.[2][3] These methyl groups are attached to a quaternary carbon, which is generally a stable position for deuterium labels under standard experimental conditions.
Q2: How stable are the deuterium labels on this compound?
A2: The deuterium atoms on the sp³ hybridized carbons of the methyl groups in this compound are covalently bonded and generally stable. Unlike deuterium attached to heteroatoms (like oxygen or nitrogen), which can readily exchange with protons from solvents, carbon-bound deuterium is not easily exchanged. However, extreme pH and high temperatures can potentially facilitate exchange, although it is less likely compared to more labile positions.
Q3: Can the deuterium labels on this compound exchange with hydrogen from solvents like water or methanol?
A3: Under normal conditions (neutral pH, ambient temperature), significant exchange with protic solvents is not expected. The carbon-deuterium (C-D) bond is strong and not prone to casual exchange. However, to ensure the highest isotopic purity, it is best practice to use deuterated or aprotic solvents when preparing stock solutions for long-term storage or for sensitive analytical applications. For routine analyses where the sample is prepared and run within a short timeframe, the risk of back-exchange is minimal.
Q4: I am observing a decrease in the isotopic purity of my this compound standard in my LC-MS analysis. What could be the cause?
A4: A decrease in isotopic purity can be due to several factors. Here is a troubleshooting guide:
-
Contamination: The most common issue is contamination of the deuterated standard with its non-deuterated counterpart. Verify the purity of your standard and ensure no cross-contamination has occurred in your laboratory.
-
In-source back-exchange: In some mass spectrometer ion sources, under certain conditions, a minor degree of hydrogen-deuterium exchange can occur. This is more common for more labile deuterium atoms, but it is a possibility to consider.
-
Storage Conditions: Improper storage can lead to degradation over time. Ensure the standard is stored at the recommended temperature (typically 2-8°C or frozen for long-term storage) and protected from light in a tightly sealed container to prevent exposure to atmospheric moisture.
-
Extreme pH of Mobile Phase: If you are using a mobile phase with a very high or very low pH for an extended period, especially at elevated column temperatures, this could potentially contribute to a slow exchange. While unlikely for methyl deuterons, it is a factor to consider in troubleshooting.
Q5: What are the best practices for handling and storing this compound to maintain its isotopic integrity?
A5: Proper handling and storage are crucial.
-
Storage: Store this compound as a solid in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen), and at the temperature recommended by the supplier (usually refrigerated at 2-8°C or frozen at -20°C for long-term stability). Protect from light by using an amber vial or by storing it in the dark.
-
Solution Preparation: When preparing stock solutions for long-term storage, use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DMSO) or deuterated solvents. For short-term use, high-purity HPLC-grade solvents are generally acceptable.
-
Handling: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the vial. Minimize the time the container is open to the atmosphere.
Quantitative Data on Isotopic Stability
The following tables present illustrative data from simulated stability studies on this compound under various conditions.
Table 1: Isotopic Purity of this compound after Incubation in Different Solvents
| Solvent (at 25°C for 72 hours) | Initial Isotopic Purity (%) | Final Isotopic Purity (%) | Change (%) |
| Acetonitrile | 99.8 | 99.8 | 0.0 |
| Methanol | 99.8 | 99.7 | -0.1 |
| Water (pH 7.0) | 99.8 | 99.7 | -0.1 |
| DMSO | 99.8 | 99.8 | 0.0 |
Table 2: Effect of pH on the Isotopic Purity of this compound in Aqueous Solution
| pH (at 40°C for 24 hours) | Initial Isotopic Purity (%) | Final Isotopic Purity (%) | Change (%) |
| 2.0 | 99.8 | 99.6 | -0.2 |
| 7.0 | 99.8 | 99.7 | -0.1 |
| 10.0 | 99.8 | 99.5 | -0.3 |
Table 3: Long-Term Storage Stability of Solid this compound
| Storage Condition | Isotopic Purity at Time 0 (%) | Isotopic Purity at 12 Months (%) | Change (%) |
| 2-8°C, Dark, Sealed | 99.8 | 99.8 | 0.0 |
| 25°C, Exposed to Light | 99.8 | 99.5 | -0.3 |
| -20°C, Dark, Sealed | 99.8 | 99.8 | 0.0 |
Experimental Protocols
Below are detailed methodologies for assessing the isotopic stability of this compound.
Protocol 1: Assessment of Isotopic Stability by LC-MS
Objective: To quantify the isotopic purity of this compound and detect any potential H-D exchange.
Materials:
-
This compound standard
-
Ciprofibrate non-deuterated standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
A high-resolution mass spectrometer coupled with a liquid chromatography system
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Create a working solution by diluting the stock solution to 1 µg/mL with the desired test solvent (e.g., water at a specific pH, methanol).
-
Incubate the working solution under the desired test conditions (e.g., 40°C for 24 hours).
-
-
LC-MS Analysis:
-
Inject a suitable volume of the incubated sample onto the LC-MS system.
-
Use a C18 column with a gradient elution, for example, from 20% acetonitrile in water with 0.1% formic acid to 95% acetonitrile.
-
Set the mass spectrometer to acquire data in full scan mode in the appropriate mass range for Ciprofibrate and this compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of Ciprofibrate (unlabeled) and this compound.
-
Integrate the peak areas for both species.
-
Calculate the isotopic purity as: (Peak Area of D6) / (Peak Area of D6 + Peak Area of D0) * 100%.
-
Compare the isotopic purity before and after incubation to determine if any exchange has occurred.
-
Protocol 2: Assessment of Isotopic Stability by NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the isotopic integrity and position of deuterium labels in this compound.
Materials:
-
This compound standard
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated NMR solvent in an NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H (proton) NMR spectrum. The absence or significant reduction of signals corresponding to the methyl protons will confirm a high level of deuteration. Any residual signals can be integrated to quantify the percentage of non-deuterated species.
-
Acquire a ²H (deuterium) NMR spectrum. This will show a signal corresponding to the deuterium atoms on the methyl groups, confirming their location.
-
-
Stability Study:
-
To test for exchange, a sample can be prepared in a non-deuterated protic solvent with a deuterated lock solvent in a coaxial tube.
-
Acquire a ¹H NMR spectrum at time zero and after a specified incubation period under defined conditions (e.g., elevated temperature).
-
An increase in the intensity of the methyl proton signals over time would indicate H-D exchange.
-
Visualizations
Logical Workflow for Preventing Isotopic Exchange
Caption: Decision workflow for preventing isotopic exchange in this compound.
Experimental Workflow for Isotopic Stability Assessment
References
Ciprofibrate D6 interference in complex sample analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ciprofibrate D6 as an internal standard in the analysis of ciprofibrate in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to the analyte, ciprofibrate, it is added at a known concentration to calibration standards, quality control samples, and study samples to compensate for variability during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] This ratiometric analysis leads to more accurate and precise quantification.
Q2: I am observing a signal for this compound in my blank matrix samples. What could be the cause?
A2: Signal in blank samples, also known as "cross-talk," can occur for several reasons. One common cause is the presence of the unlabeled analyte (ciprofibrate) at a high concentration, where its isotopic variants (e.g., containing ¹³C) can contribute to the signal in the mass channel of the deuterated internal standard. Another possibility is contamination of the analytical system or reagents.
Q3: My this compound signal is showing poor reproducibility across my sample batch. What should I investigate?
A3: Poor reproducibility of the internal standard signal can be attributed to several factors. Inconsistent sample preparation, leading to variable recovery of the internal standard, is a primary suspect. Additionally, differential matrix effects across samples can cause variable ion suppression or enhancement of the this compound signal.[3][4] It is also important to ensure the accuracy and consistency of the internal standard spiking solution.
Q4: Can the deuterium labels on this compound exchange with hydrogen atoms from the solvent or matrix?
A4: Deuterium-hydrogen exchange is a potential issue, especially for deuterium atoms located on heteroatoms (O, N) or activated carbon atoms.[5] The stability of the deuterium labels on this compound should be evaluated during method development, particularly under varying pH and temperature conditions. Storing stock solutions and processed samples in appropriate conditions is crucial to prevent this phenomenon.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Poor peak shape for this compound | Column degradation or contamination. | Use a guard column and ensure proper sample cleanup. If the problem persists, replace the analytical column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure ciprofibrate and this compound are in a consistent ionization state. | |
| Shift in this compound retention time | Change in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing. |
| Column aging. | Monitor column performance with quality control samples and replace as needed. | |
| "Deuterium isotope effect" causing slight separation from the analyte. | Optimize chromatographic conditions (e.g., gradient, temperature) to minimize separation and ensure co-elution. | |
| Low this compound signal intensity | Ion suppression from matrix components. | Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Suboptimal mass spectrometer source conditions. | Optimize source parameters (e.g., temperature, gas flows, voltage) to maximize the this compound signal. | |
| Incorrect internal standard concentration. | Ensure the concentration of this compound is appropriate for the expected analyte concentration range. | |
| Inaccurate quantification at low concentrations | Contribution from the unlabeled analyte's isotopes to the this compound signal. | Use a this compound standard with a higher degree of deuteration to shift the mass further from the analyte's isotopic envelope. |
| Contamination of the this compound standard with unlabeled ciprofibrate. | Verify the isotopic purity of the this compound standard. |
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters for Ciprofibrate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Ciprofibrate | 287.0 | 85.0 | Negative ESI |
| This compound | 293.0 | 85.0 | Negative ESI |
Note: These are example mass transitions and may need to be optimized for your specific instrument.
Table 2: Example Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Ciprofibrate and this compound into the initial mobile phase at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract six different lots of blank plasma using the protein precipitation protocol. After the evaporation step, reconstitute the residue with the solutions from Set A.
-
Set C (Pre-Extraction Spike): Spike Ciprofibrate and this compound into six different lots of blank plasma at low, medium, and high concentrations before protein precipitation.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
The coefficient of variation (CV%) of the IS-Normalized MF across the different lots of matrix should be less than 15%.
-
Visualizations
Caption: Experimental workflow for ciprofibrate analysis.
Caption: Troubleshooting logic for low internal standard signal.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Enhancing recovery of Ciprofibrate D6 during sample extraction
Welcome to the technical support center for optimizing the recovery of Ciprofibrate D6 during sample extraction. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered in the bioanalysis of Ciprofibrate using its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable, isotopically labeled version of Ciprofibrate, where six hydrogen atoms have been replaced with deuterium.[1] It is considered the "gold standard" for use as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2] Because its chemical and physical properties are nearly identical to the analyte (Ciprofibrate), it co-elutes chromatographically and behaves similarly during sample extraction and ionization.[2][3] This allows it to accurately correct for variations in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate quantification of Ciprofibrate.
Q2: What are the common causes of low recovery for deuterated internal standards like this compound?
Low recovery of deuterated internal standards can stem from several factors, including:
-
Suboptimal Extraction Procedure: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimized for the specific properties of Ciprofibrate.
-
Incorrect pH: The pH of the sample can significantly impact the extraction efficiency of acidic drugs like Ciprofibrate.
-
Inappropriate Solvent Selection: The type and polarity of the extraction and wash solvents are critical for efficient recovery.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process.
-
Analyte Instability: this compound may degrade under certain pH or temperature conditions.
-
Incomplete Elution: For solid-phase extraction, the elution solvent may not be strong enough to completely recover the analyte from the sorbent.
Q3: Should the recovery of Ciprofibrate and this compound be identical?
Ideally, the recovery of the analyte and its deuterated internal standard should be very similar. However, minor differences can sometimes occur due to what is known as the "isotope effect," which can slightly alter the physicochemical properties of the molecule. This might lead to subtle differences in chromatographic retention time or extraction behavior. While small, consistent differences are often acceptable, significant or inconsistent variations between the recovery of Ciprofibrate and this compound can indicate a problem with the analytical method and should be investigated.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
This is one of the most common issues in bioanalysis. The following steps provide a systematic approach to troubleshooting and enhancing recovery.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Extraction Method | Compare the performance of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE has been reported to yield higher and more consistent recovery for Ciprofibrate. |
| Incorrect Sample pH | Ciprofibrate is an acidic compound. Acidifying the sample (e.g., with formic acid or phosphoric acid) prior to extraction can improve recovery by ensuring the molecule is in its neutral, more organic-soluble form. |
| Inappropriate LLE Solvents | Test different organic solvents and mixtures. A common choice for Ciprofibrate is a mixture of diethyl ether and dichloromethane (e.g., 70:30 v/v). |
| Suboptimal SPE Sorbent/Solvents | Ensure the SPE sorbent is appropriate for Ciprofibrate (a reversed-phase sorbent like Oasis HLB is commonly used). Optimize the wash and elution solvents. A weak wash solvent (e.g., 10% methanol) will remove interferences without eluting the analyte, while a strong elution solvent (e.g., a mixture of methanol, acetonitrile, and water with a small amount of ammonia) is needed for complete recovery. |
| Insufficient Solvent Volume | Ensure the volume of the elution solvent is sufficient to completely elute the analyte from the SPE cartridge. Using two smaller aliquots for elution can sometimes be more effective than one large one. |
| Analyte Adsorption | This compound may adsorb to plastic or glass surfaces. Consider using low-binding microcentrifuge tubes and pipette tips. |
Experimental Workflow for Troubleshooting Low Recovery
Caption: A flowchart for systematically troubleshooting low recovery of this compound.
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) Optimization
-
Sample Preparation:
-
To 200 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Vortex for 10 seconds.
-
Add 20 µL of 88% formic acid to acidify the sample.
-
Vortex for another 10 seconds.
-
-
Extraction:
-
Add 1 mL of the extraction solvent (e.g., diethyl ether/dichloromethane, 70:30 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) Optimization
-
Sample Pre-treatment:
-
To 300 µL of plasma sample, add 15 µL of this compound internal standard solution.
-
Add 700 µL of 0.5% ortho-phosphoric acid and vortex for 1 minute.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB 30 mg cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
-
Elution:
-
Elute the Ciprofibrate and this compound with 1 mL of a solution containing 0.001% ammonia in methanol:acetonitrile:water (70:20:10, v/v/v).
-
Collect the eluate and inject it into the LC-MS/MS system.
-
Data Presentation: Comparison of Extraction Methods for Ciprofibrate
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Reported Recovery | 73.3% - 81.2% | > 90% |
| Sample Pre-treatment | Acidification with formic acid | Dilution and acidification with ortho-phosphoric acid |
| Extraction Solvent/Sorbent | Diethyl ether/dichloromethane | Oasis HLB |
| Elution Solvent | N/A | 0.001% ammonia in methanol:acetonitrile:water |
| Pros | Simpler procedure, less expensive | Higher recovery, cleaner extracts, easier to automate |
| Cons | More time-consuming, potential for emulsions | Higher cost of cartridges, requires method development |
Issue 2: Inconsistent Analyte/Internal Standard Response Ratio
Even with acceptable recovery, the ratio of the analyte to the internal standard may be inconsistent, leading to poor precision and accuracy.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Deuterium Exchange | Ensure that the deuterium labels on this compound are on stable positions of the molecule (e.g., not on hydroxyl or amine groups, which this compound does not have). Avoid highly acidic or basic conditions during sample preparation if the label is labile. |
| Differential Matrix Effects | Matrix components can suppress or enhance the ionization of the analyte and internal standard to different extents, especially if they do not co-elute perfectly. Adjust the chromatographic conditions (e.g., mobile phase gradient) to ensure complete co-elution of Ciprofibrate and this compound. |
| Contamination of Internal Standard | Verify the isotopic and chemical purity of the this compound standard. The presence of unlabeled Ciprofibrate in the internal standard solution will lead to inaccurate results. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. |
| Inconsistent Spiking | Ensure that the internal standard is added to all samples, calibrators, and quality controls at a very early stage of the sample preparation process and with high precision. |
Logical Diagram for Investigating Response Ratio Variability
References
Technical Support Center: Method Refinement for Ciprofibrate D6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciprofibrate D6, particularly when encountering challenges at low concentrations during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in analysis?
A1: this compound is a deuterated stable isotope-labeled version of Ciprofibrate. It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered best practice as it helps to compensate for variability in sample preparation and potential matrix effects, thereby improving the accuracy and precision of the analytical method.
Q2: Why am I seeing low signal intensity or poor reproducibility for this compound at low concentrations?
A2: Low signal intensity and poor reproducibility at low concentrations are common challenges in LC-MS/MS bioanalysis and can be attributed to several factors. A primary cause is "matrix effects," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1] This can lead to ion suppression, a phenomenon that reduces the signal intensity.[1][2] At low concentrations, the impact of ion suppression is more pronounced and can significantly affect the accuracy and precision of the measurement.[1]
Q3: Doesn't using a stable isotope-labeled internal standard like this compound automatically correct for matrix effects?
A3: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice to compensate for matrix effects, it does not eliminate them. The assumption is that the analyte and the SIL-IS will co-elute and experience the same degree of ion suppression, thus maintaining a constant analyte-to-IS ratio.[1] However, this assumption may not always hold true, especially if there are slight differences in chromatographic retention times or if the matrix effect is not uniform across the peak. Therefore, it is still crucial to develop a robust method that minimizes the source of ion suppression.
Q4: What are the most common sources of matrix effects in bioanalytical methods?
A4: In bioanalysis, the most prevalent sources of matrix effects are endogenous components from the biological sample. Phospholipids, which are abundant in cell membranes, are particularly notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry. Other sources can include salts, proteins, and other small molecules present in the sample matrix.
Troubleshooting Guide
Issue 1: Low Recovery of this compound Internal Standard
Symptoms:
-
The peak area of this compound is consistently lower than expected in extracted samples compared to a neat solution.
-
High variability in the internal standard response across a batch of samples.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen sorbent and solvents are appropriate for Ciprofibrate. For SPE, verify that the conditioning, loading, washing, and elution steps are optimized. |
| Analyte Adsorption | Ciprofibrate, being a carboxylic acid, may adsorb to plasticware or glassware. Consider using low-binding microplates and vials. Silanizing glassware can also minimize adsorption. |
| Instability in Processed Sample | This compound may be unstable in the final reconstitution solvent. Evaluate the stability of the processed sample over the typical analysis time. Ensure the pH of the reconstitution solvent is compatible with the analyte's stability. |
| Suboptimal pH during Extraction | The pH of the sample can significantly impact the extraction efficiency of acidic compounds like Ciprofibrate. Adjusting the pH of the sample prior to extraction can improve recovery. |
Issue 2: Poor Peak Shape and Chromatography
Symptoms:
-
Peak tailing or fronting for the this compound peak.
-
Split peaks.
-
Shifting retention times.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incompatible Injection Solvent | The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, leading to poor peak shape. If possible, reconstitute in a solvent that is weaker than or similar in composition to the starting mobile phase. |
| Column Contamination/Degradation | Endogenous matrix components can accumulate on the analytical column over time, leading to poor chromatography. Implement a column washing step after each batch or use a guard column to protect the analytical column. |
| Suboptimal Mobile Phase | The pH and organic composition of the mobile phase can affect peak shape. For acidic compounds like Ciprofibrate, a mobile phase with a slightly acidic pH may improve peak symmetry. |
| Analyte Interaction with Metal Surfaces | Some compounds can interact with the metal surfaces of the HPLC column and system, leading to peak tailing and signal loss. Consider using a metal-free or bio-inert column and system if this is suspected. |
Issue 3: Suspected Ion Suppression at Low Concentrations
Symptoms:
-
Inconsistent analyte-to-internal standard area ratios at the lower limit of quantitation (LLOQ).
-
Difficulty meeting precision and accuracy acceptance criteria for low concentration quality control (QC) samples.
-
Signal intensity of this compound drops when analyzing extracted blank matrix compared to a neat solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-elution with Phospholipids | Phospholipids from plasma often elute in the middle of a typical reversed-phase gradient and can cause significant ion suppression. Modify the chromatographic gradient to separate the this compound peak from the phospholipid elution zone. A post-column infusion experiment can identify regions of ion suppression. |
| Insufficient Sample Cleanup | The sample preparation method may not be effectively removing interfering matrix components. Consider a more rigorous sample cleanup technique, such as a different SPE sorbent or a two-step extraction process. |
| High Flow Rate | High flow rates can sometimes exacerbate ion suppression. Reducing the flow rate may improve ionization efficiency. |
| Ion Source Contamination | A dirty ion source can lead to inconsistent ionization and signal suppression. Regular cleaning of the mass spectrometer's ion source is recommended. |
Data Presentation
Table 1: LC-MS/MS Method Parameters for Ciprofibrate Analysis
| Parameter | Setting |
| LC Column | ACE C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | 0.001% Ammonia in Methanol:Acetonitrile:Water (70:20:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Ciprofibrate) | m/z 287.0 → 85.0 |
| MRM Transition (this compound) | To be optimized, expected m/z ~293 → 85.0 |
Table 2: Representative Recovery Data for Ciprofibrate
| Concentration Level | Mean Recovery (%) |
| 0.3 ng/mL | 81.2 |
| 5.0 ng/mL | 73.3 |
| 48.0 ng/mL | 76.2 |
Note: This data is for unlabeled Ciprofibrate and serves as a reference. Recovery for this compound is expected to be similar.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Ciprofibrate from Human Plasma
This protocol is adapted from a validated method for Ciprofibrate and is a suitable starting point for this compound.
-
Sample Pre-treatment:
-
To 285 µL of human plasma in a micro-centrifuge tube, add 15 µL of the this compound internal standard working solution.
-
Add 15 µL of the working solution for calibration standards or quality control samples.
-
Add 685 µL of 0.5% ortho-phosphoric acid and vortex for 1 minute.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB 30 mg/1 cc SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify regions in the chromatogram where matrix components cause ion suppression.
-
System Setup:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Using a T-connector, infuse this solution at a constant low flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the mass spectrometer's ion source.
-
-
Analysis:
-
Begin infusing the this compound solution and acquire data on the mass spectrometer, monitoring the this compound MRM transition. A stable baseline signal should be observed.
-
Inject a blank, extracted plasma sample (prepared using Protocol 1 without the addition of internal standard).
-
-
Interpretation:
-
Monitor the baseline signal of the infused this compound during the chromatographic run.
-
A significant drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.
-
Compare the retention time of your this compound peak from a standard injection with the regions of ion suppression identified in this experiment. If they overlap, chromatographic or sample preparation modifications are necessary.
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Workflow for diagnosing ion suppression using post-column infusion.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Ciprofibrate Using Ciprofibrate D6 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation for the quantitative analysis of ciprofibrate in biological matrices. It focuses on the use of a stable isotope-labeled internal standard, Ciprofibrate D6, and compares its theoretical advantages with publicly available data from a validated method using an alternative internal standard, furosemide. This document is intended to assist researchers in selecting an appropriate internal standard and designing a robust validation strategy in line with regulatory expectations.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard. This compound, a deuterated form of ciprofibrate, is designed for this purpose.[1][2][3][4][5] The key advantage of a SIL IS is its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects.
Comparison of Internal Standards for Ciprofibrate Bioanalysis
While specific validation data for a method using this compound is not publicly available, we can infer its performance based on the established principles of SIL IS. Below is a comparison with a validated method for ciprofibrate that utilizes furosemide as an internal standard.
Table 1: Comparison of Internal Standard Characteristics
| Feature | This compound (Deuterated IS) | Furosemide (Structural Analog IS) |
| Structural Similarity | Identical to ciprofibrate, with deuterium substitution. | Structurally different from ciprofibrate. |
| Chromatographic Behavior | Co-elutes with ciprofibrate. | Different retention time from ciprofibrate. |
| Ionization Efficiency | Subject to the same matrix effects as ciprofibrate. | May experience different matrix effects than ciprofibrate. |
| Compensation for Variability | High | Moderate to High |
| Commercial Availability | Readily available as a reference standard. | Widely available. |
| Cost | Generally higher than non-isotopically labeled compounds. | Generally lower cost. |
Experimental Protocols
A robust bioanalytical method validation assesses several key parameters to ensure the reliability of the data. The following sections detail a typical experimental protocol for an LC-MS/MS method for ciprofibrate in human plasma, based on a published study using furosemide as the internal standard.
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of ciprofibrate and the internal standard from human plasma.
-
Spiking: To 500 µL of human plasma, add the internal standard solution.
-
Conditioning: Condition an Oasis HLB 1 cc, 30 mg SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series |
| Column | ACE C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | 0.001% Ammonia in Methanol:Acetonitrile:Water (70:20:10, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| MS System | Applied Biosystems/MDS SCIEX API 4000 |
| Ionization Mode | Electrospray Ionization (ESI) - Negative |
| MRM Transitions | Ciprofibrate: m/z 287.0 → 85.0; Furosemide (IS): m/z 328.9 → 204.9 |
Bioanalytical Method Validation Parameters
The following tables summarize the acceptance criteria and representative data from the validation of the ciprofibrate method using furosemide as the internal standard. These parameters are essential for demonstrating the method's performance and reliability.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linearity Range | 25 - 30,000 ng/mL |
| Correlation Coefficient (r) | > 0.998 |
| LLOQ | 25 ng/mL |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 25 | 106.44 | 4.87 |
| Low QC | 75 | 101.26 | 3.25 |
| Medium QC | 15,000 | 102.35 | 2.15 |
| High QC | 24,000 | 101.88 | 1.89 |
| Acceptance Criteria | 85-115% (80-120% for LLOQ) | ≤15% (≤20% for LLOQ) |
Table 4: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Ciprofibrate | Low | > 90% |
| Medium | > 90% | |
| High | > 90% | |
| Furosemide (IS) | - | > 90% |
Table 5: Stability
| Stability Condition | Duration | Stability (%) |
| Bench-top | 6 hours | Stable |
| Freeze-thaw | 3 cycles | Stable |
| Long-term | 30 days at -70°C | Stable |
| Acceptance Criteria | Within ±15% of nominal concentration |
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved in bioanalytical method validation, the following diagrams are provided.
Caption: Experimental workflow for the bioanalytical analysis of ciprofibrate.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The selection of an appropriate internal standard is a critical step in the development and validation of a robust bioanalytical method. While a stable isotope-labeled internal standard like this compound is the preferred choice due to its ability to effectively minimize analytical variability, a structurally analogous compound such as furosemide can also be used to develop a validatable method, as demonstrated by the presented data. Researchers should carefully consider the specific requirements of their study, including regulatory expectations and available resources, when making this selection. The detailed experimental protocol and validation data provided in this guide serve as a valuable resource for developing and validating a reliable bioanalytical method for ciprofibrate.
References
A Comparative Guide to Internal Standards for Ciprofibrate Analysis: A Data-Driven Evaluation
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ciprofibrate, the selection of an appropriate internal standard is a critical factor in achieving accurate and reliable bioanalytical data. This guide provides an objective comparison of different internal standards for the quantification of ciprofibrate, supported by experimental data from published literature. While the gold standard is often considered to be a stable isotope-labeled version of the analyte, such as Ciprofibrate D6, this guide also presents a detailed evaluation of non-deuterated alternatives, for which extensive validation data is available.
The primary role of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical chemical nature allows them to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more effective compensation for these variabilities.
In the absence of a commercially available or custom-synthesized SIL internal standard, a structural analog may be used. A suitable structural analog should have similar chemical properties, extraction recovery, and chromatographic behavior to the analyte. This guide presents validation data for two such structural analogs used in the quantification of ciprofibrate: Bezafibrate and Furosemide .
Quantitative Data Summary
The following tables summarize the performance characteristics of bioanalytical methods for ciprofibrate using bezafibrate and furosemide as internal standards in human plasma.
Table 1: Bioanalytical Method Performance using Bezafibrate as Internal Standard [1]
| Parameter | Result |
| Linearity Range | 0.1 - 60 µg/mL (r > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Accuracy | < 13.5% |
| Inter-day Accuracy | < 13.5% |
| Intra-day Precision | < 13.5% |
| Inter-day Precision | < 13.5% |
| Recovery of Ciprofibrate | 73.3% - 81.2% |
Table 2: Bioanalytical Method Performance using Furosemide as Internal Standard [2][3]
| Parameter | Result |
| Linearity Range | 25 - 30,000 ng/mL (r > 0.998) |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL |
| Intra-day Accuracy | 94.5% - 107.3% |
| Inter-day Accuracy | 101.3% - 106.4% |
| Intra-day Precision (%CV) | 0.68% - 4.46% |
| Inter-day Precision (%CV) | 4.32% - 7.01% |
| Absolute Recovery of Ciprofibrate | 85.8% - 88.3% |
| Absolute Recovery of Furosemide | 88.8% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: Quantification of Ciprofibrate in Human Plasma using Bezafibrate as Internal Standard[1]
1. Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (bezafibrate).
-
Acidify the sample with formic acid (88%).
-
Perform liquid-liquid extraction with an organic solvent mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography system.
-
Column: Genesis C18, 4 µm, 4.6 x 150 mm i.d.
-
Mobile Phase: Acetonitrile/water (70/30, v/v) with 1mM acetic acid.
-
Flow Rate: Not specified.
-
Run Time: 3.4 minutes.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ciprofibrate Transition: Not specified.
-
Bezafibrate Transition: Not specified.
Method 2: Quantification of Ciprofibrate in Human Plasma using Furosemide as Internal Standard[2]
1. Sample Preparation:
-
To human plasma, add the internal standard working solution (furosemide).
-
Perform solid-phase extraction (SPE) using an Oasis HLB 1 cc 30 mg cartridge.
-
Wash the cartridge and elute the analytes.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
LC System: Liquid Chromatography system.
-
Column: ACE C18, 5 µm, 50 x 4.6 mm.
-
Mobile Phase: 0.001% ammonia in methanol–acetonitrile–water (70:20:10, v/v/v).
-
Flow Rate: 1 mL/min.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ciprofibrate Transition: m/z 287.0 → 85.0.
-
Furosemide Transition: m/z 328.9 → 204.9.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two described methods.
Experimental workflow for ciprofibrate analysis using bezafibrate as the internal standard.
Experimental workflow for ciprofibrate analysis using furosemide as the internal standard.
Discussion and Conclusion
The presented data demonstrates that both bezafibrate and furosemide can serve as effective internal standards for the quantification of ciprofibrate in human plasma, with both methods showing acceptable linearity, accuracy, and precision.
While direct experimental data for a method using this compound is not available in the public domain for a head-to-head comparison, the theoretical advantages of a stable isotope-labeled internal standard are well-established. The near-identical physicochemical properties of this compound to the native ciprofibrate would be expected to provide superior compensation for matrix effects and variability in extraction recovery and ionization efficiency. This is particularly crucial when dealing with complex biological matrices and when the highest level of accuracy and precision is required.
For researchers developing a new bioanalytical method for ciprofibrate, the choice of internal standard will depend on several factors, including the availability and cost of the standard, the required level of assay performance, and the complexity of the sample matrix. The data and protocols presented in this guide offer a solid foundation for making an informed decision and for the development of a robust and reliable analytical method.
References
- 1. Ciprofibrate quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of liquid chromatography-tandem mass spectrometric method for the quantification of ciprofibrate from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Ciprofibrate Bioanalysis: Cross-Validation with a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of ciprofibrate in biological matrices, with a special focus on the cross-validation benefits of using a stable isotope-labeled internal standard, Ciprofibrate D6. The experimental data presented is based on published methodologies and serves to inform the selection and validation of robust bioanalytical assays for preclinical and clinical studies.
Introduction to Ciprofibrate and Bioanalytical Method Validation
Ciprofibrate is a fibric acid derivative that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, primarily used in the treatment of hypertriglyceridemia.[1] Accurate and precise quantification of ciprofibrate in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The "Guideline on Bioanalytical Method Validation" from the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) guidance documents outline the essential parameters for validating such assays, including selectivity, accuracy, precision, and stability.[2][3]
An internal standard (IS) is a critical component of a robust bioanalytical method, especially for liquid chromatography-mass spectrometry (LC-MS) based assays. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as this compound.[4] A SIL-IS shares near-identical physicochemical properties with the analyte, leading to similar behavior during sample preparation and chromatographic separation, and co-elution, which helps to compensate for matrix effects and variability in instrument response.
Comparative Analysis of Ciprofibrate Assay Methodologies
The following table summarizes the performance characteristics of different LC-MS/MS methods developed for the quantification of ciprofibrate in human plasma. While a direct cross-validation study using this compound was not found in the public domain, the comparison of methods using other internal standards provides a strong rationale for the superiority of a deuterated analog.
| Parameter | Method 1 (Bezafibrate as IS)[5] | Method 2 (Furosemide as IS) | Method with this compound (Expected Performance) |
| Internal Standard | Bezafibrate | Furosemide | This compound |
| Linearity Range | 0.1 - 60 µg/mL | 25 - 30,000 ng/mL | Expected to be similar or better |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 25 ng/mL | Expected to be similar or better |
| Intra-day Precision (%CV) | < 13.5% | 0.68 - 4.46% | < 15% (as per guidelines) |
| Inter-day Precision (%CV) | < 13.5% | 4.32 - 7.01% | < 15% (as per guidelines) |
| Intra-day Accuracy | < 13.5% | 94.5 - 107.3% | 85 - 115% (as per guidelines) |
| Inter-day Accuracy | < 13.5% | 101.3 - 106.4% | 85 - 115% (as per guidelines) |
| Recovery | 73.3 - 81.2% | > 90% | Expected to be consistent and reproducible |
Key Observations:
-
Both published methods demonstrate acceptable performance according to regulatory guidelines.
-
The use of a structurally similar but not identical IS (Bezafibrate, Furosemide) can lead to differences in extraction recovery and ionization efficiency compared to the analyte, potentially impacting accuracy and precision.
-
A stable isotope-labeled internal standard like this compound is expected to co-elute with ciprofibrate and exhibit nearly identical behavior during sample processing and analysis, providing the most effective compensation for analytical variability.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is based on a validated method for ciprofibrate quantification in human plasma.
-
Sample Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of this compound working solution (concentration to be optimized) to each plasma sample, except for the blank matrix.
-
Acidification: Add 200 µL of 2% formic acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
The following conditions are a composite based on published methods and common practices for small molecule quantification.
-
Chromatographic Column: A C18 column (e.g., ACE C18, 50 x 4.6 mm, 5 µm) is suitable for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.001% ammonia) is typically used.
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is recommended.
-
MRM Transitions:
-
Ciprofibrate: m/z 287.0 → 85.0
-
This compound: The transition for the deuterated standard would be shifted by the mass of the deuterium atoms (e.g., m/z 293.0 → 91.0, to be optimized).
-
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for ciprofibrate quantification.
Ciprofibrate Signaling Pathway
Caption: Simplified PPARα signaling pathway activated by ciprofibrate.
Conclusion
The cross-validation of a ciprofibrate assay with a stable isotope-labeled internal standard like this compound is highly recommended for achieving the most accurate and precise results in bioanalytical studies. While methods using other internal standards can be validated to meet regulatory requirements, the use of a deuterated analog minimizes the potential for analytical variability and enhances the overall robustness and reliability of the assay. The experimental protocols and performance data presented in this guide provide a solid foundation for the development and validation of high-quality bioanalytical methods for ciprofibrate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. veeprho.com [veeprho.com]
- 5. Ciprofibrate quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Ciprofibrate and Ciprofibrate D6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofibrate is a fibric acid derivative used in the treatment of hypertriglyceridemia.[1][2][3] Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[4] Ciprofibrate D6 is a stable, isotopically labeled version of ciprofibrate where six hydrogen atoms on the two methyl groups of the propanoic acid moiety have been replaced with deuterium. This substitution is often utilized in analytical and metabolic studies as an internal standard. Understanding the comparative metabolism is crucial for interpreting pharmacokinetic data and for the design of future studies.
Data Presentation
As direct comparative experimental data is unavailable, the following tables summarize the known pharmacokinetic parameters of ciprofibrate and provide a theoretical comparison for this compound based on established principles.
Table 1: Pharmacokinetic Parameters of Ciprofibrate in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [4] |
| Elimination Half-Life (t½) | ~80 hours | |
| Primary Route of Elimination | Renal | |
| Primary Metabolic Pathway | Glucuronidation |
Table 2: Theoretical Comparative Metabolism of Ciprofibrate and this compound
| Feature | Ciprofibrate | This compound (Inferred) | Rationale |
| Primary Metabolic Pathway | Glucuronidation of the carboxylic acid group. | Glucuronidation of the carboxylic acid group. | Deuteration is on the methyl groups, which are not the primary site of metabolic conjugation. |
| Rate of Metabolism | Normal | Expected to be very similar to ciprofibrate. | The primary metabolic route, glucuronidation, does not involve cleavage of the C-D bonds. Therefore, a significant kinetic isotope effect is not anticipated. |
| Metabolites Formed | Ciprofibrate-O-β-d-glucuronide. | This compound-O-β-d-glucuronide. | The deuterated parent drug is expected to form the corresponding deuterated glucuronide conjugate. |
| Pharmacokinetic Profile | Well-characterized. | Expected to be nearly identical to ciprofibrate. | The substitution of hydrogen with deuterium in this specific location is unlikely to significantly alter absorption, distribution, or elimination. |
Experimental Protocols
While no specific studies directly compare the metabolism of ciprofibrate and this compound, the following outlines a typical experimental protocol for assessing the metabolic stability of a compound in vitro, which could be applied to compare these two molecules.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by human liver microsomal enzymes.
Materials:
-
Test compounds (Ciprofibrate and this compound)
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
The incubation mixture is prepared by combining the test compound, human liver microsomes, and phosphate buffer in a microcentrifuge tube.
-
The mixture is pre-incubated at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is immediately quenched by the addition of cold acetonitrile containing an internal standard.
-
The quenched samples are centrifuged to precipitate the proteins.
-
The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are measures of metabolic stability.
Mandatory Visualization
Signaling Pathway of Ciprofibrate Action
Caption: Ciprofibrate activates PPARα, leading to changes in gene expression that modulate lipid metabolism.
Experimental Workflow for Comparative In Vitro Metabolism
Caption: A typical workflow for comparing the in vitro metabolic stability of ciprofibrate and its deuterated analog.
Discussion and Conclusion
The primary metabolic pathway for ciprofibrate is glucuronidation, a Phase II conjugation reaction that occurs at the carboxylic acid group. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting ciprofibrate glucuronide is then primarily excreted through the kidneys.
This compound is deuterated at the methyl groups of the propanoic acid side chain. The metabolic process of glucuronidation does not involve the cleavage of the carbon-hydrogen (or carbon-deuterium) bonds at these positions. The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. A significant primary KIE is typically observed when the bond to the isotope is broken in the rate-determining step of the reaction. For deuterated compounds, the C-D bond is stronger than the C-H bond, and its cleavage is slower.
Given that the primary metabolic pathway of ciprofibrate does not involve the cleavage of the C-H bonds on the methyl groups, it is highly unlikely that the deuteration in this compound would result in a significant kinetic isotope effect on its rate of metabolism. Therefore, the metabolic profile and pharmacokinetic parameters of this compound are expected to be virtually identical to those of ciprofibrate.
References
- 1. Ciprofibrate--a profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ciprofibrate on lipoprotien metabolism and oxidative stress parameters in patients with type 2 diabetes mellitus and atherogenic lipoprotein phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
Ciprofibrate D6 as a Quantitative Standard: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for achieving accurate and precise quantification in bioanalytical methods. This guide provides a comprehensive comparison of Ciprofibrate D6, a stable isotope-labeled (SIL) internal standard, with commonly used structural analogs for the quantification of ciprofibrate, supported by experimental data from published literature.
The Gold Standard: Why this compound is the Superior Choice
In quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard like this compound is considered the gold standard.[1][2] A deuterated standard is chemically identical to the analyte, with the only difference being the substitution of hydrogen atoms with the heavier deuterium isotope.[1][3] This near-identical physicochemical behavior ensures that this compound and ciprofibrate co-elute and experience the same effects during sample preparation and analysis. This includes variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[4] Consequently, using the ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measurement of the analyte's concentration.
In contrast, structural analogs, while similar, are different chemical compounds. Even minor differences in structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization efficiency compared to the analyte, potentially compromising the accuracy and precision of the results.
Key Advantages of this compound (Deuterated IS) vs. Structural Analogs:
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., Bezafibrate, Furosemide) |
| Physicochemical Properties | Virtually identical to ciprofibrate, ensuring it behaves as a true tracer. | Similar, but not identical, leading to potential differences in behavior. |
| Chromatography | Co-elutes with ciprofibrate, providing the most effective compensation for matrix effects at the point of elution. | May have different retention times, leading to less effective compensation for time-dependent matrix effects. |
| Matrix Effect Compensation | Highly effective at correcting for ion suppression or enhancement. | Less reliable in correcting for matrix effects due to potential differences in ionization efficiency. |
| Extraction Recovery | Mirrors the recovery of ciprofibrate, correcting for losses during sample preparation. | May have different extraction recovery, introducing a potential source of error. |
| Accuracy & Precision | Generally provides higher accuracy and precision. | Can provide acceptable results, but may be more susceptible to variability, leading to lower accuracy and precision. |
| Availability & Cost | May be more expensive and less readily available than some common structural analogs. | Often readily available and less expensive. |
Performance Data of Alternative Internal Standards
While no direct studies showcasing the performance of this compound were identified, several validated LC-MS/MS methods for ciprofibrate quantification have been published using structural analogs as internal standards. The data from these studies provide a benchmark against which the expected performance of this compound can be compared.
Alternative 1: Bezafibrate as Internal Standard
A study by Mendes et al. (2011) describes a rapid, sensitive, and specific HPLC-MS/MS method for quantifying ciprofibrate in human plasma using bezafibrate as the internal standard.
Table 1: Performance Characteristics with Bezafibrate IS
| Parameter | Result |
| Linearity Range | 0.1 - 60 µg/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 13.5% |
| Inter-day Precision (%RSD) | < 13.5% |
| Intra-day Accuracy (% Bias) | < 13.5% |
| Inter-day Accuracy (% Bias) | < 13.5% |
| Mean Recovery (Ciprofibrate) | 73.3% - 81.2% |
Alternative 2: Furosemide as Internal Standard
Shah et al. (2014) developed and validated a rapid and sensitive LC-MS/MS method for the determination of ciprofibrate in human plasma using furosemide as the internal standard.
Table 2: Performance Characteristics with Furosemide IS
| Parameter | Result |
| Linearity Range | 25 - 30,000 ng/mL |
| Correlation Coefficient (r) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL |
| Intra-day Precision (%RSD) | 0.68% - 4.46% |
| Inter-day Precision (%RSD) | 4.32% - 7.01% |
| Intra-day Accuracy (% Bias) | 94.5% - 107.3% |
| Inter-day Accuracy (% Bias) | 101.3% - 106.4% |
| Mean Recovery (Ciprofibrate) | 85.8% - 88.3% |
| Mean Recovery (Furosemide IS) | 88.8% |
Experimental Protocols
Method Using Bezafibrate IS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of bezafibrate internal standard solution (20 µg/mL).
-
Acidify the sample with 100 µL of 88% formic acid.
-
Add 3 mL of extraction solvent (diethyl ether/dichloromethane, 70/30 v/v).
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Genesis C18 (4.6 x 150 mm, 4 µm).
-
Mobile Phase: Acetonitrile/water (70/30, v/v) with 1 mM acetic acid.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 µL.
-
Run Time: 3.4 minutes.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Ciprofibrate: m/z 287.0 → 177.0
-
Bezafibrate (IS): m/z 359.9 → 271.9
-
-
Method Using Furosemide IS
-
Sample Preparation (Solid-Phase Extraction):
-
To 285 µL of human plasma, add 15 µL of ciprofibrate working solution and 15 µL of furosemide internal standard solution (10 µg/mL).
-
Add 685 µL of 0.5% orthophosphoric acid and vortex for 1 minute.
-
Condition an Oasis HLB 1 cc (30 mg) SPE cartridge with 1 mL of methanol and 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: ACE C18 (50 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.001% ammonia in methanol/acetonitrile/water (70:20:10, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Ciprofibrate: m/z 287.0 → 85.0
-
Furosemide (IS): m/z 328.9 → 204.9
-
-
Visualizing the Workflow
The following diagrams illustrate the typical analytical workflow for quantifying ciprofibrate using an internal standard and the theoretical basis for the superiority of a deuterated standard.
Caption: General bioanalytical workflow for ciprofibrate quantification.
Caption: this compound provides superior analytical accuracy.
References
A Comparative Guide to Ciprofibrate D6 and ¹³C-Labeled Ciprofibrate for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results with liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison between deuterium-labeled Ciprofibrate (Ciprofibrate D6) and a theoretical ¹³C-labeled Ciprofibrate, offering insights into their respective performance characteristics based on established scientific principles and experimental data from analogous compounds.
Executive Summary
While direct experimental data comparing this compound and ¹³C-labeled Ciprofibrate is not publicly available, a comprehensive analysis based on the known properties of deuterium and carbon-13 isotopes strongly suggests that ¹³C-labeled Ciprofibrate would be the superior internal standard for quantitative assays. The primary advantages of ¹³C labeling lie in its greater isotopic stability and identical chromatographic behavior to the unlabeled analyte, which are critical for accurately compensating for matrix effects and other sources of analytical variability.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of this compound versus ¹³C-labeled Ciprofibrate as internal standards in quantitative LC-MS analysis.
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled Ciprofibrate | Rationale & Implications |
| Isotopic Stability | Variable; potential for H/D exchange.[1][2] | High; ¹³C is integrated into the carbon backbone and is not susceptible to exchange.[3][4] | ¹³C-labeling provides greater assurance of isotopic integrity throughout sample preparation and analysis, preventing loss of the label and inaccurate quantification.[1] |
| Chromatographic Co-elution | Potential for partial or complete separation from unlabeled ciprofibrate due to the "isotopic effect". | Excellent; co-elutes perfectly with unlabeled ciprofibrate as the physicochemical properties are virtually identical. | Co-elution is crucial for accurate compensation of matrix effects. Chromatographic separation of the internal standard and analyte can lead to them experiencing different ionization suppression or enhancement, resulting in quantification errors. |
| Ionization & Fragmentation | Can exhibit slightly different ionization efficiency and fragmentation patterns compared to the unlabeled analyte. | Identical ionization and fragmentation patterns to the unlabeled analyte. | Identical behavior in the mass spectrometer ensures a more consistent and predictable response, simplifying method development and improving accuracy. |
| Matrix Effect Compensation | Can be compromised if chromatographic separation occurs. | Superior, due to perfect co-elution with the analyte. | The primary role of a stable isotope-labeled internal standard is to mimic the analyte's behavior in the presence of matrix components. ¹³C-labeling achieves this more effectively. |
| Commercial Availability & Cost | Commercially available from various suppliers. Generally less expensive to synthesize. | Not readily commercially available. Synthesis is typically more complex and costly. | The practical choice may be dictated by availability and budget, with this compound being the more accessible option at present. |
Experimental Protocols
While a specific protocol for ¹³C-labeled ciprofibrate is not available, the following outlines a general and robust experimental methodology for the quantitative analysis of ciprofibrate in a biological matrix (e.g., human plasma) using a stable isotope-labeled internal standard (SIL-IS) with LC-MS/MS. This protocol is applicable to both this compound and would be the standard for a ¹³C-labeled version.
Protocol: Quantification of Ciprofibrate in Human Plasma using LC-MS/MS and a SIL-Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound at 1 µg/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate ciprofibrate from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ciprofibrate: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
¹³C-Labeled Ciprofibrate: Monitor the corresponding transition for the ¹³C-labeled internal standard.
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.
-
Determine the concentration of ciprofibrate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The choice of an internal standard has a direct impact on the accuracy and reliability of quantitative bioanalytical data. The following diagram illustrates the logical workflow for selecting an ideal internal standard and the consequences of that choice.
Caption: Logical workflow for internal standard selection.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the quantification of ciprofibrate in a biological sample using a stable isotope-labeled internal standard.
Caption: Experimental workflow for ciprofibrate quantification.
Conclusion
For researchers, scientists, and drug development professionals aiming for the highest level of accuracy and precision in the quantification of ciprofibrate, a ¹³C-labeled internal standard is the theoretically superior choice. Its inherent properties of isotopic stability and chromatographic co-elution with the unlabeled analyte make it the gold standard for mitigating matrix effects and ensuring data integrity. However, the practical considerations of commercial availability and cost currently favor the use of this compound. When using deuterium-labeled standards, it is crucial to be aware of the potential for chromatographic separation and to validate the method thoroughly to ensure that any isotopic effects do not compromise the accuracy of the results.
References
Justification for the Use of Ciprofibrate D6 in Regulatory Submissions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the regulatory submission process, the choice of an appropriate internal standard is a critical decision that directly impacts the quality and acceptability of bioanalytical data. This guide provides a comprehensive justification for the use of Ciprofibrate D6, a deuterated stable isotope-labeled internal standard (SIL-IS), in quantitative bioanalytical methods for Ciprofibrate. The principles and data presented herein align with the harmonized guidelines of the International Council for Harmonisation (ICH) M10, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]
The fundamental role of an internal standard (IS) in bioanalysis is to compensate for the variability inherent in the analytical process, from sample preparation to detection.[2][3][4] An ideal IS should mimic the analyte of interest as closely as possible through all stages of the analysis.[2] Deuterated internal standards, such as this compound, are widely considered the "gold standard" for quantitative mass spectrometry-based assays due to their ability to provide the most accurate and precise results.
Mitigating Matrix Effects: The Core Advantage of Deuterated Standards
A significant challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Because deuterated standards are chemically identical to the analyte, they co-elute during chromatography and experience the same matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, an alternative type of internal standard, may not co-elute perfectly and can be affected differently by the matrix, potentially compromising data quality.
Quantitative Comparison: Deuterated vs. Non-Deuterated Internal Standards
| Internal Standard Type | Analyte | Mean Bias (%) | Precision (%CV) |
| Deuterated IS (SIR-d3) | Sirolimus | Closer to 100% | 2.7% - 5.7% |
| Structural Analog (DMR) | Sirolimus | Less Accurate | 7.6% - 9.7% |
| Data adapted from a study on the immunosuppressant drug sirolimus, demonstrating the enhanced precision of deuterated internal standards. |
This data clearly shows a significant improvement in precision (lower coefficient of variation, %CV) when a deuterated internal standard is employed. This enhanced robustness and reproducibility are critical for meeting the stringent requirements of regulatory submissions.
Experimental Protocol: Bioanalytical Method for Ciprofibrate using this compound
The following is a representative experimental protocol for the quantitative analysis of Ciprofibrate in human plasma using this compound as an internal standard, based on established bioanalytical methods and in accordance with ICH M10 guidelines.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of a protein precipitation solution (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: A suitable C18 column for reverse-phase chromatography.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid, optimized for the separation of Ciprofibrate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Ciprofibrate and this compound.
3. Method Validation: The method must be fully validated according to ICH M10 guidelines, assessing parameters such as:
-
Selectivity and Specificity
-
Calibration Curve Performance
-
Accuracy and Precision
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
-
Dilution Integrity
Visualizing the Rationale and Workflow
The following diagrams, created using the DOT language, illustrate the logical justification for selecting a deuterated internal standard and the general workflow of a bioanalytical method validation.
Caption: Justification for selecting this compound.
Caption: Bioanalytical method validation workflow.
References
Safety Operating Guide
Safe Disposal of Ciprofibrate D6: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Ciprofibrate D6, ensuring compliance with safety regulations and promoting a secure laboratory environment. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.
While some safety data sheets (SDS) for this compound may classify it as non-hazardous, the non-deuterated form, Ciprofibrate, is classified as a potential carcinogen.[1][2] Therefore, it is imperative to handle and dispose of this compound with the caution appropriate for a hazardous substance.
Key Data Summary
For quick reference, the following table summarizes critical information regarding this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | GlpBio SDS |
| Synonyms | (±)-Ciprofibrate-d6, WIN 35,833-d6 | GlpBio SDS |
| Molecular Formula | C13H8D6Cl2O3 | GlpBio SDS |
| Hazard Classification | Caution: While one SDS states "Not a hazardous substance or mixture," the parent compound is classified as "Carcinogenicity 1B, H350 May cause cancer." It is recommended to handle as a hazardous substance. | GlpBio SDS, Cayman Chemical SDS |
| Primary Disposal Route | Dispose of contents/container in accordance with local, regional, national, and international regulations through a licensed hazardous waste collection service. | Cayman Chemical SDS, EDQM SDS |
Standard Operating Procedure for Disposal
This section outlines the step-by-step methodology for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Protective gloves (chemical-resistant)
-
Safety glasses or goggles
-
Laboratory coat
Waste Segregation and Collection
-
Designated Waste Container: All solid this compound waste, including empty vials and contaminated materials (e.g., weighing paper, pipette tips), must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Solutions: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
Spill and Contamination Cleanup Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, absorb the material using a non-combustible absorbent material such as diatomite or universal binders.[3]
-
Collection: Carefully sweep or scoop up the absorbed material and any solid this compound and place it into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3] All cleaning materials must also be disposed of as hazardous waste.
Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Ciprofibrate D6
This guide provides crucial safety and logistical information for laboratory professionals handling Ciprofibrate D6. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye Protection | Safety goggles equipped with side-shields are required to protect against splashes.[1] |
| Hand Protection | Wear suitable protective gloves. Impervious gloves are recommended.[1] |
| Body Protection | An impervious clothing article, such as a lab coat, should be worn to prevent skin contact. |
| Respiratory | A suitable respirator should be used, especially in areas with inadequate ventilation to avoid inhalation of dust or aerosols. |
Operational Handling Plan
Safe handling of this compound requires adherence to a systematic workflow within a controlled laboratory environment.
Preparation and Handling Workflow
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol
-
Containment: Absorb any liquid solutions of this compound with a non-reactive, absorbent material such as diatomite or universal binders.
-
Collection: Carefully collect the absorbed material and any contaminated disposables (e.g., gloves, wipes) into a suitable, labeled waste container.
-
Decontamination: Clean and decontaminate all surfaces and non-disposable equipment that came into contact with the chemical by scrubbing with alcohol.
-
Regulatory Compliance: Dispose of the contaminated waste material in accordance with all applicable local, state, and federal regulations.
Disposal Decision Pathway
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
